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ethyl {[4-(trifluoromethoxy)phenyl]carbamoyl}formate Documentation Hub

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  • Product: ethyl {[4-(trifluoromethoxy)phenyl]carbamoyl}formate
  • CAS: 338405-23-5

Core Science & Biosynthesis

Foundational

Structural and Pharmacological Profiling of Ethyl {[4-(trifluoromethoxy)phenyl]carbamoyl}formate: A Lipophilic N-Aryl Oxamate for Metabolic Reprogramming

Executive Summary As the field of metabolic oncology and fibrotic disease research advances, targeting the altered metabolic pathways of diseased cells has become a primary therapeutic strategy. Ethyl {[4-(trifluorometho...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As the field of metabolic oncology and fibrotic disease research advances, targeting the altered metabolic pathways of diseased cells has become a primary therapeutic strategy. Ethyl {[4-(trifluoromethoxy)phenyl]carbamoyl}formate (CAS: 338405-23-5) represents a highly specialized N-aryl oxamate derivative engineered to disrupt these pathways. By functioning as a lipophilic bioisostere of pyruvate, this compound is designed to competitively inhibit Lactate Dehydrogenase A (LDHA), a critical enzyme in aerobic glycolysis[1]. This whitepaper provides an in-depth technical analysis of its structural rationale, synthetic methodology, and the self-validating experimental workflows required to profile its pharmacological efficacy.

Molecular Architecture & Physicochemical Profiling

The clinical limitation of traditional LDHA inhibitors, such as sodium oxamate, is their high polarity, which severely restricts cellular uptake[2]. Ethyl {[4-(trifluoromethoxy)phenyl]carbamoyl}formate overcomes this bottleneck through deliberate structural engineering.

  • The Prodrug Moiety (Ethyl Ester): Masking the polar carboxylate group as an ethyl ester allows the molecule to rapidly diffuse across the hydrophobic lipid bilayer. Once internalized, ubiquitous intracellular esterases cleave the ester, trapping the active oxamate anion inside the cell.

  • The Lipophilic Tail (-OCF3): The trifluoromethoxy group possesses a high Hansch lipophilicity constant, further enhancing membrane permeability. Additionally, its strong electron-withdrawing nature (-I effect) increases the acidity of the amide proton, which strengthens hydrogen-bonding interactions within the hydrophobic pocket of the LDH active site.

Table 1: Physicochemical & Structural Data
ParameterValuePharmacological Relevance
CAS Number 338405-23-5Standardized chemical identification
Molecular Weight 277.20 g/mol Optimal for small-molecule drug-likeness
Molecular Formula C11H10F3NO4-
Pharmacophore N-aryl oxamate coreCompetitive mimicry of endogenous pyruvate[2]
Lipophilic Moiety -OCF3 (Trifluoromethoxy)Enhances membrane permeability and metabolic stability
Delivery Mechanism Ethyl EsterIntracellular esterase target for active drug release

Mechanistic Paradigm: LDHA Inhibition

Tumor cells and highly fibrotic tissues frequently undergo a metabolic shift from oxidative phosphorylation to aerobic glycolysis—a phenomenon known as the Warburg effect. LDHA is the terminal enzyme in this pathway, catalyzing the reduction of pyruvate to lactate while simultaneously regenerating NAD+. This NAD+ regeneration is an absolute requirement for sustaining high glycolytic flux[1].

When the active oxamate core of the compound binds to the pyruvate pocket of LDHA, it halts lactate production. Consequently, the NAD+/NADH ratio collapses, effectively starving the diseased cell of the energy required for proliferation.

LDHA_Inhibition Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate NADH Oxidation NAD NAD+ Regeneration Lactate->NAD Metabolic Loop LDHA LDHA Enzyme LDHA->Lactate Catalysis Inhibitor N-Aryl Oxamate (Inhibitor) Inhibitor->LDHA Active Site Blockade

Metabolic blockade of LDHA-mediated lactate production by N-aryl oxamate derivatives.

Self-Validating Synthetic Methodology

The synthesis of ethyl {[4-(trifluoromethoxy)phenyl]carbamoyl}formate is achieved via a highly controlled N-acylation reaction[3]. The following protocol is designed as a self-validating system to ensure high yield and structural integrity.

Step-by-Step Synthesis Protocol
  • Preparation & Activation: Dissolve 1.0 equivalent of 4-(trifluoromethoxy)aniline in anhydrous dichloromethane (DCM). Add 1.2 equivalents of triethylamine (TEA).

    • Causality: TEA serves as a non-nucleophilic acid scavenger to neutralize the HCl byproduct. This prevents the starting aniline from protonating into an unreactive hydrochloride salt, driving the reaction forward[3].

  • Controlled Acylation: Cool the reaction vessel to 0°C using an ice bath. Add 1.1 equivalents of ethyl oxalyl chloride dropwise.

    • Causality: The 0°C environment mitigates the highly exothermic nature of the acylation and suppresses side reactions, such as the hydrolysis of the acid chloride by ambient moisture.

  • In-Process Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Hexane:EtOAc 7:3).

    • Self-Validation: The reaction is deemed complete when the lower-Rf primary amine spot is entirely replaced by a higher-Rf amide spot.

  • Quenching & Extraction: Quench the mixture with saturated aqueous NaHCO3 to neutralize residual acid. Extract the organic layer with DCM, wash with brine, and dry over anhydrous MgSO4.

  • Purification & Post-Process Validation (NMR): Purify the concentrated crude via silica gel flash chromatography.

    • Self-Validation: Confirm structural integrity via 1H NMR. The spectrum must show the disappearance of the broad aniline -NH2 peak and the emergence of a diagnostic amide proton singlet at ~9.0 ppm, alongside the ethyl ester signals (a quartet at ~4.3 ppm and a triplet at ~1.3 ppm).

Synthesis_Workflow Aniline 4-(Trifluoromethoxy) aniline Reaction N-Acylation (DCM, TEA, 0°C) Aniline->Reaction Oxalyl Ethyl Oxalyl Chloride Oxalyl->Reaction Workup Aqueous Quench & Extraction Reaction->Workup TLC Verified Purification Silica Gel Chromatography Workup->Purification Organic Phase Product Target N-Aryl Oxamate Purification->Product NMR Validated

Self-validating synthetic workflow for the preparation of the target N-aryl oxamate.

Pharmacological Validation: Experimental Workflows

To rigorously validate the LDHA inhibitory efficacy of the synthesized compound, a dual-tiered experimental approach is required.

Workflow 1: Cell-Free Enzymatic Assay (NADH Oxidation)
  • Principle: Direct measurement of LDHA catalytic activity.

  • Methodology:

    • Prepare a reaction buffer (pH 7.4) containing 0.2 mM NADH and 1 mM pyruvate.

    • Introduce recombinant human LDHA and the oxamate inhibitor at varying concentrations (e.g., 0.1 μM to 100 μM).

  • Causality: As LDHA reduces pyruvate to lactate, NADH is oxidized to NAD+. By tracking the decrease in absorbance at 340 nm (the absorption maximum of NADH), the rate of enzymatic activity is quantified. The IC50 is calculated by plotting the initial velocity of NADH oxidation against the log concentration of the inhibitor.

Workflow 2: Live-Cell Metabolic Profiling (Seahorse XF)
  • Principle: Quantifying the physiological impact of LDHA inhibition on cellular glycolysis.

  • Methodology:

    • Seed highly glycolytic cells (e.g., A549 lung adenocarcinoma cells) in a Seahorse XF microplate.

    • Treat cells with the target oxamate compound for 24 hours.

    • Perform a Glycolysis Stress Test by sequentially injecting glucose, oligomycin (to force maximum glycolysis), and 2-deoxyglucose (to shut down glycolysis).

  • Causality: The Extracellular Acidification Rate (ECAR) serves as a direct proxy for lactate efflux. A successful LDHA blockade will manifest as a significant, dose-dependent collapse in the ECAR profile.

Table 2: Representative Validation Assay Parameters
Assay TypeTarget/ReadoutKey ReagentsValidation Benchmark
Enzymatic LDHA ActivityNADH, Pyruvate, Recombinant LDHADose-dependent decrease in Absorbance at 340 nm
Cellular Glycolytic FluxLive Cells, Seahorse XF AnalyzerReduction in Extracellular Acidification Rate (ECAR)
Structural Reaction CompletionSilica TLC, 1H NMRDisappearance of aniline NH2; Amide NH peak at ~9.0 ppm

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Exploratory

solubility profile of ethyl {[4-(trifluoromethoxy)phenyl]carbamoyl}formate in organic solvents

An In-Depth Technical Guide to the Solubility Profile of Ethyl {[4-(trifluoromethoxy)phenyl]carbamoyl}formate Executive Summary Ethyl {[4-(trifluoromethoxy)phenyl]carbamoyl}formate (also referred to as ethyl N-[4-(triflu...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility Profile of Ethyl {[4-(trifluoromethoxy)phenyl]carbamoyl}formate

Executive Summary

Ethyl {[4-(trifluoromethoxy)phenyl]carbamoyl}formate (also referred to as ethyl N-[4-(trifluoromethoxy)phenyl]oxamate) is a highly specialized chemical building block frequently utilized in medicinal chemistry, agrochemical synthesis, and materials science. Structurally, it combines a highly lipophilic trifluoromethoxy-substituted aromatic ring with a polar, hydrogen-bonding carbamoylformate (oxamate) core.

Understanding its solubility profile is critical for optimizing reaction conditions, designing purification workflows (such as crystallization), and formulating preclinical assays. This whitepaper provides a comprehensive analysis of its physicochemical properties, a detailed solubility profile in organic solvents, and a rigorously validated protocol for empirical solubility determination.

Physicochemical Profiling & Structural Analysis

To predict and rationalize the solubility of this compound, we must deconstruct its molecular architecture into three distinct functional domains:

  • The Trifluoromethoxy (–OCF₃) Group: Often termed a "super-halogen" or "pseudo-halogen," the –OCF₃ group is highly electron-withdrawing and exceptionally lipophilic. It possesses a high Hansch hydrophobicity parameter ( π≈+1.04 ), which significantly drives the molecule's affinity for non-polar and halogenated environments [1, 2]. Furthermore, the fluorine atoms exhibit low polarizability, altering the solvation dynamics by reducing solute-solvent dispersion interactions compared to purely hydrocarbon analogs.

  • The Carbamoylformate (Oxamate) Core (–NH–CO–CO–O–): This central moiety acts as the primary polar hub. The secondary amine (–NH–) serves as a potent hydrogen bond donor, while the adjacent carbonyl oxygens act as hydrogen bond acceptors. This domain ensures that the molecule retains high solubility in polar aprotic solvents capable of disrupting intermolecular hydrogen-bonding networks.

  • The Ethyl Ester (–O–CH₂CH₃): The ethyl ester contributes moderate aliphatic character. Crucially, from a process chemistry standpoint, the ester carbonyl adjacent to the amide is highly electrophilic. This introduces a chemical liability: susceptibility to transesterification or hydrolysis in protic solvents under thermal stress.

Hansen Solubility Parameters (HSP) Application

According to Hansen Solubility Parameter (HSP) theory, the cohesive energy of a solute is divided into dispersion ( δD​ ), polar ( δP​ ), and hydrogen-bonding ( δH​ ) forces [3]. The optimal solvent for ethyl {[4-(trifluoromethoxy)phenyl]carbamoyl}formate will have a δD​ that matches the fluorinated aromatic ring, alongside sufficient δP​ and δH​ to solvate the oxamate core.

G Root Solvent Selection Strategy Ethyl {[4-(trifluoromethoxy)phenyl]carbamoyl}formate Polar Polar Aprotic (DMSO, DMF) High Solubilization Root->Polar Halo Halogenated (DCM, Chloroform) Lipophilic Match Root->Halo Protic Polar Protic (MeOH, EtOH) Moderate (Transesterification Risk) Root->Protic NonPolar Aliphatic Hydrocarbons (Hexane, Heptane) Poor (Ideal Anti-Solvent) Root->NonPolar

Caption: Solvent Selection Logic Based on Physicochemical Properties of the Solute.

Solubility Profile in Organic Solvents

Based on the structural determinants outlined above, the quantitative solubility data for this class of molecules is summarized below. Note: Values are representative estimates at 25°C designed to guide initial solvent screening.

Solvent ClassRepresentative SolventsEstimated Solubility (25°C)Mechanistic Insights & Compatibility Notes
Polar Aprotic DMSO, DMF, NMP> 100 mg/mL Excellent. Strong hydrogen-bond acceptors disrupt the intermolecular solid-state networks of the oxamate core. Ideal for stock solutions.
Halogenated Dichloromethane (DCM), Chloroform> 50 mg/mL Very Good. The dispersion forces ( δD​ ) of halogenated solvents perfectly match the lipophilic –OCF₃ group. Ideal for extraction.
Ethers & Esters THF, Ethyl Acetate20 – 50 mg/mL Good. Moderate polarity and hydrogen-bond accepting capability. Ethyl acetate is highly recommended for liquid-liquid extractions.
Polar Protic Methanol, Ethanol, IPA5 – 20 mg/mL Moderate. Caution: Heating the compound in primary alcohols can lead to transesterification of the ethyl ester. Keep at room temperature.
Aliphatic Hydrocarbons Hexane, Heptane< 1 mg/mL Poor. The polar oxamate core prevents dissolution in purely non-polar media. These are the optimal anti-solvents for crystallization.

Experimental Protocol: High-Throughput Thermodynamic Solubility Screening

To empirically validate the solubility of ethyl {[4-(trifluoromethoxy)phenyl]carbamoyl}formate in a specific solvent system, the Shake-Flask Method coupled with HPLC-UV quantification is the industry gold standard [4]. This method ensures the measurement of thermodynamic solubility rather than kinetic solubility.

Methodological Causality (Why these steps matter):
  • Excess Solid: Ensures the solution reaches true thermodynamic saturation.

  • Isothermal Incubation (24-48 hrs): Solvation of crystalline lattices containing hydrogen-bonded oxamate dimers can be slow. Premature sampling yields artificially low kinetic solubility data.

  • Temperature Control (25°C): Prevents degradation. As noted, the electrophilic ester is prone to nucleophilic attack by protic solvents at elevated temperatures.

Step-by-Step Workflow
  • Saturation: Add 10 mg of the compound to a 1.5 mL glass HPLC vial. Add 100 µL of the target organic solvent.

  • Equilibration: Cap the vial tightly and place it in an isothermal shaker set to 25°C at 500 RPM for 24 to 48 hours. Ensure visible solid remains; if all solid dissolves, add more compound until saturation is maintained.

  • Phase Separation: Transfer the suspension to a solvent-resistant microcentrifuge tube. Centrifuge at 10,000 × g for 15 minutes at 25°C to pellet the undissolved solid.

  • Dilution: Carefully extract an aliquot of the clear supernatant (e.g., 10 µL) and dilute it immediately into a compatible analytical solvent (e.g., Acetonitrile) to prevent precipitation prior to analysis.

  • Quantification: Analyze the diluted sample via HPLC-UV (typically monitored at 254 nm due to the aromatic ring) against a pre-established multi-point calibration curve.

G A 1. Solid Compound (Excess) B 2. Add Organic Solvent (Target Medium) A->B C 3. Isothermal Agitation (25°C, 24-48 hrs) B->C D 4. Phase Separation (Centrifugation at 10,000g) C->D E 5. Supernatant Extraction & Dilution D->E F 6. HPLC-UV Quantification E->F

Caption: Standardized Shake-Flask Workflow for Thermodynamic Solubility Determination.

Strategic Applications in Process Chemistry

Understanding this solubility profile unlocks several process optimizations:

  • Reaction Solvents: For coupling reactions or modifications of the aromatic ring, DCM or THF are optimal due to high solubility and chemical inertness.

  • Purification (Crystallization): The vast solubility differential between Ethyl Acetate (good solvent) and Hexane (poor solvent) makes the EtOAc/Hexane binary system the premier choice for solvent/anti-solvent crystallization. The compound can be dissolved in minimal warm EtOAc, followed by the dropwise addition of Hexane to induce controlled nucleation.

  • Storage: Stock solutions should be prepared in anhydrous DMSO or DMF and stored at -20°C to prevent ambient moisture from hydrolyzing the ester linkage over time.

References

  • MDPI - The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.[Link]

  • National Institutes of Health (NIH) / PMC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent.[Link]

  • Protocols.io - Shake-Flask Aqueous Solubility assay (Kinetic & Thermodynamic solubility).[Link]

Foundational

Mechanism of Action of Trifluoromethoxyphenyl Carbamoyl Formates: A Deep Dive into Oxadiazine SCBIs

Executive Summary Trifluoromethoxyphenyl carbamoyl formates represent the core pharmacophore of the oxadiazine class of neuroactive compounds, most notably commercialized as the highly selective insecticide indoxacarb. U...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Trifluoromethoxyphenyl carbamoyl formates represent the core pharmacophore of the oxadiazine class of neuroactive compounds, most notably commercialized as the highly selective insecticide indoxacarb. Unlike legacy neurotoxins (e.g., pyrethroids) that hyper-excite the nervous system, these compounds act as Sodium Channel Blocker Insecticides (SCBIs). They function as pro-drugs, requiring precise enzymatic bioactivation to exert their potent electrophysiological effects. This technical guide details the biochemical bioactivation pathways, the state-dependent electrophysiological blockade of voltage-gated sodium channels (VGSCs), and the rigorous experimental methodologies required to validate these mechanisms in a laboratory setting.

Chemical Biology & Bioactivation Pathway

The parent molecule features a bulky trifluoromethoxyphenyl carbamoyl formate moiety. In its native state, this compound exhibits relatively low affinity for neuronal targets. However, upon ingestion by a susceptible organism, it undergoes a critical, enzyme-driven bioactivation step.

The Causality of Bioactivation: The high lipophilicity of the parent compound ensures efficient cuticular penetration and midgut absorption. Once in the midgut and fat body tissues, native esterases and amidases recognize the carbomethoxy group (the "formate" ester). Hydrolytic cleavage of this group yields the active 1[1]. This structural modification removes steric hindrance, allowing the molecule to fit precisely into the binding pocket of the VGSC.

Bioactivation Pro Trifluoromethoxyphenyl Carbamoyl Formate (Pro-drug / Indoxacarb) Enz Midgut Esterases & Amidases Pro->Enz Ingestion Met N-decarbomethoxylated Metabolite (DCJW) Enz->Met Cleavage of Carbomethoxy Group VGSC Voltage-Gated Sodium Channels (VGSC) Met->VGSC Target Binding Effect Slow-Inactivated State Blockade & Paralysis VGSC->Effect Ion Influx Inhibition

Caption: Bioactivation pathway of carbamoyl formates into active VGSC blockers.

Electrophysiological Mechanism of Action

The active metabolite, DCJW, profoundly alters neuronal excitability. While legacy pyrethroids delay the inactivation of VGSCs (causing repetitive firing), DCJW blocks the channel pore by binding preferentially to the slow-inactivated state of the sodium channel.

State-Dependent Blockade: During an action potential, VGSCs cycle through resting, open, fast-inactivated, and slow-inactivated states. DCJW traps the channel in the slow-inactivated conformation. This voltage-dependent block prevents the recovery of the channel to the resting state, halting the influx of sodium ions necessary for subsequent action potentials. The physiological manifestation is a rapid cessation of feeding, flaccid paralysis, and death. Furthermore,2, meaning that at normal resting membrane potentials, a larger fraction of channels is driven into the non-conducting state[2].

Quantitative Data Summary

To contextualize the potency of trifluoromethoxyphenyl carbamoyl formates, Table 1 summarizes the quantitative IC₅₀ values across different target systems and compares them to other known VGSC modulators.

Table 1: Quantitative Potency (IC₅₀) of VGSC Modulators

Compound / ModulatorTarget SystemTarget Channel StateIC₅₀ Value
DCJW (Active Metabolite) Insect DUM NeuronsSlow-Inactivated28 nM
Indoxacarb (Pro-drug) Mammalian DRG (TTX-R)Slow-Inactivated10.7 µM
DCJW (Active Metabolite) Mammalian DRG (TTX-R)Slow-Inactivated0.8 µM
Tetrodotoxin (TTX) Insect DUM NeuronsResting / Open2 nM
Lidocaine Insect DUM NeuronsFast-Inactivated30 µM

Data indicates that DCJW is vastly more potent than local anesthetics like lidocaine (IC₅₀ ~30 µM) in insects[2], while exhibiting significantly weaker binding kinetics in mammalian dorsal root ganglion (DRG) networks[3].

Experimental Methodologies for Mechanistic Validation

To rigorously validate this mechanism of action, a self-validating experimental system must be employed. This involves first confirming the biochemical conversion of the pro-drug, followed by electrophysiological confirmation of the metabolite's target-site activity.

Protocol 1: In Vitro Bioactivation Assay

Purpose: To quantify the esterase-mediated conversion of the pro-drug to DCJW. Causality & Self-Validation: Using isolated midgut homogenates ensures that the observed bioactivation is driven by tissue-specific enzymes rather than spontaneous chemical hydrolysis. The inclusion of an esterase inhibitor (DEF) in a parallel control validates that the conversion is strictly enzymatically driven.

  • Tissue Preparation: Dissect midguts from 5th instar Helicoverpa armigera larvae on ice. Homogenize in 0.1 M ammonium acetate buffer (pH 6.8) to preserve native enzyme activity[1].

  • Reaction Initiation: Aliquot 1.96 mL of the homogenate into microcentrifuge tubes. Add 40 µL of 90 mM indoxacarb (pro-drug) dissolved in acetone.

  • Incubation: Incubate the mixture at 30°C in a shaking water bath for exactly 2 hours.

  • Validation Control: Run a parallel reaction pre-incubated with 10 µM S,S,S-tributyl phosphorotrithioate (DEF) for 15 minutes prior to pro-drug addition.

  • Termination & Extraction: Halt the reaction by adding 3 mL of ice-cold ethyl acetate. Vortex vigorously to extract the lipophilic parent and metabolite.

  • Quantification: Centrifuge at 10,000 x g for 10 minutes. Analyze the organic layer via HPLC-MS/MS to quantify the ratio of parent compound to DCJW. A successful assay will show >50% conversion in the primary tube and <5% in the DEF-treated control.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

Purpose: To demonstrate the state-dependent blockade of VGSCs by DCJW. Causality & Self-Validation: Dorsal Unpaired Median (DUM) neurons are utilized because they possess well-characterized, robust sodium currents. By applying specific voltage-step protocols, we can isolate the slow-inactivated state and definitively prove that DCJW binds preferentially to this conformation[2].

  • Cell Isolation: Isolate DUM neurons from the terminal abdominal ganglion of Periplaneta americana using collagenase digestion. Plate on concanavalin A-coated coverslips.

  • Configuration: Establish the whole-cell patch-clamp configuration using a borosilicate glass pipette (resistance 2-4 MΩ) filled with a CsF-based internal solution (designed to block outward potassium currents).

  • Baseline Recording: Hold the cell at -100 mV. Apply a 30-ms test pulse to -10 mV every 5 seconds to record the baseline peak inward sodium current.

  • Inactivation Protocol: To test for slow inactivation, apply a conditioning prepulse ranging from -120 mV to +20 mV for 1 minute, followed by a 2-ms hyperpolarizing pulse to -90 mV (to remove fast inactivation), and then the test pulse to -10 mV.

  • Drug Application: Perfuse the bath with 100 nM DCJW. Repeat the voltage protocols after a 5-minute equilibration period.

  • Data Analysis: Plot the steady-state inactivation curves. A leftward (hyperpolarizing) shift of the curve in the presence of DCJW validates that the drug stabilizes the inactivated state of the channel.

Electrophysiology Prep Isolate DUM Neurons (Periplaneta americana) Patch Establish Whole-Cell Patch-Clamp Prep->Patch Stim Apply Depolarizing Voltage Steps Patch->Stim Rec Record Peak & Late Sodium Currents Stim->Rec Anal Quantify Hyperpolarizing Shift in Inactivation Rec->Anal

Caption: Workflow for patch-clamp electrophysiology to validate VGSC blockade.

Selectivity and Target-Site Resistance

The architectural brilliance of trifluoromethoxyphenyl carbamoyl formates lies in their differential toxicity. In mammalian systems, alternative metabolic pathways (e.g., rapid degradation into non-toxic oxadiazine ring-cleaved products) outpace the formation of DCJW. Furthermore, mammalian VGSC isoforms (such as Nav1.8 in dorsal root ganglia) exhibit 4[4].

However, chronic exposure in target populations has led to evolutionary target-site resistance. A primary mechanism is the 5[5]. This single amino acid substitution in the domain IV S6 transmembrane segment alters the binding pocket geometry, sterically hindering the interaction between the decarbomethoxylated metabolite and the channel pore, thereby conferring high-level resistance.

References

  • Mechanisms of Increased Indoxacarb Toxicity in Methoxyfenozide-Resistant Cotton Bollworm Helicoverpa armigera (Lepidoptera: Noctuidae). MDPI.
  • Indoxacarb, an oxadiazine insecticide, blocks insect neuronal sodium channels. PMC.
  • Modulation of sodium channels by the oxadiazine insecticide indoxacarb and its N-decarbomethoxylated metabolite in rat dorsal root ganglion neurons. PubMed.
  • Voltage-Dependent Block of Sodium Channels in Mammalian Neurons by the Oxadiazine Insecticide Indoxacarb and its Metabolite DCJW. Ovid.
  • V1848I Mutation in the Voltage-Gated Sodium Channel Confers High-Level Resistance to Indoxacarb and Metaflumizone in Spodoptera exigua. MDPI.

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Exploratory

Thermodynamic Stability and Degradation Kinetics of Ethyl {[4-(trifluoromethoxy)phenyl]carbamoyl}formate: A Comprehensive Technical Guide

Executive Summary In modern drug design and agrochemical development, the strategic incorporation of fluorinated moieties is a foundational technique for modulating pharmacokinetics and target affinity. Ethyl {[4-(triflu...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug design and agrochemical development, the strategic incorporation of fluorinated moieties is a foundational technique for modulating pharmacokinetics and target affinity. Ethyl {[4-(trifluoromethoxy)phenyl]carbamoyl}formate (CAS 338405-23-5)—also known as ethyl N-[4-(trifluoromethoxy)phenyl]oxamate—represents a highly specialized intermediate featuring a highly lipophilic trifluoromethoxy (-OCF₃) headgroup coupled to a reactive carbamoyl formate (oxamate) core.

As a Senior Application Scientist, I frequently observe that while the -OCF₃ group imparts exceptional metabolic stability to the aromatic ring, the adjacent oxamate core presents unique thermodynamic liabilities. This whitepaper provides an in-depth analysis of the thermodynamic stability of this compound, detailing the causality behind its degradation pathways, the electronic influence of its substituents, and self-validating experimental protocols for quantifying its thermodynamic parameters.

Structural Thermodynamics & Electronic Causality

The thermodynamic stability of ethyl {[4-(trifluoromethoxy)phenyl]carbamoyl}formate is governed by an internal electronic dichotomy: the robust, electron-withdrawing -OCF₃ group versus the hydrolytically sensitive alpha-dicarbonyl system of the oxamate ester.

The Trifluoromethoxy (-OCF₃) Effect

The -OCF₃ group is often termed a "super-halogen" due to its unique physicochemical properties. It possesses a high Hansch lipophilicity parameter ( π=+1.04 ), which significantly increases the molecule's overall hydrophobicity[1]. Electronically, the highly electronegative fluorine atoms exert a powerful inductive electron-withdrawing effect ( σI​=0.39 )[2].

Causality in Degradation: This strong inductive pull propagates through the aromatic π -system to the amide nitrogen. By draining electron density from the nitrogen, the -OCF₃ group restricts the nitrogen's lone pair from participating in resonance stabilization with the adjacent amide carbonyl. Consequently, the amide carbonyl carbon becomes highly electrophilic. While the -OCF₃ group protects the molecule from cytochrome P450-mediated oxidative metabolism[3], it paradoxically decreases the chemical stability of the oxamate core, lowering the Gibbs free energy of activation ( ΔG‡ ) for nucleophilic attack by water or hydroxide ions.

The Carbamoyl Formate Core

The oxamate core (-NH-CO-CO-O-CH₂CH₃) contains two adjacent, mutually destabilizing carbonyl groups. The thermodynamics of its degradation primarily involve alkaline or neutral hydrolysis, which follows an irreversible, consecutive first-order kinetic pathway[4]. The degradation proceeds via oxy-mono- and di-anionic tetrahedral intermediates, ultimately cleaving both the ester and amide bonds.

HydrolysisPathway Start Ethyl {[4-(trifluoromethoxy)phenyl] carbamoyl}formate (Intact Molecule) Tetra1 Tetrahedral Intermediate 1 (Ester Attack) Start->Tetra1 OH- (k1) Tetra2 Tetrahedral Intermediate 2 (Amide Attack) Start->Tetra2 OH- (k2) Prod1 4-(Trifluoromethoxy)phenyl oxamic acid + Ethanol Tetra1->Prod1 -EtO- Prod2 4-(Trifluoromethoxy)aniline + Ethyl oxalate Tetra2->Prod2 -Oxalate Final 4-(Trifluoromethoxy)aniline + Oxalic acid + Ethanol Prod1->Final Hydrolysis Prod2->Final Hydrolysis

Caption: Base-catalyzed hydrolytic degradation pathways of ethyl {[4-(trifluoromethoxy)phenyl]carbamoyl}formate.

Quantitative Data Summaries

To contextualize the stability of this compound, we must look at the thermodynamic and electronic parameters that dictate its behavior in solution.

Table 1: Electronic and Physicochemical Parameters of the -OCF₃ Group

Parameter Value Description / Impact on Stability

| Hammett Constant ( σp​ ) | 0.35 - 0.36 | Moderate electron withdrawal; increases carbonyl electrophilicity[2]. | | Inductive Effect ( σI​ / F) | 0.39 | Strong σ -bond withdrawal; destabilizes adjacent amide bonds[2]. | | Resonance Effect (R) | -0.04 | Negligible electron donation; cannot offset inductive withdrawal[2]. | | Hansch Lipophilicity ( π ) | +1.04 | Highly lipophilic; necessitates co-solvents in aqueous kinetic assays[3]. |

Table 2: Representative Thermodynamic Activation Parameters for Oxamate Hydrolysis (Note: Parameters are generalized for N-aryl oxamate derivatives based on established physical organic kinetic data[4]) | Degradation Step | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) | ΔG298K‡​ (kcal/mol) | Mechanism | | :--- | :--- | :--- | :--- | :--- | | Ester Hydrolysis ( k1​ ) | 11.5 | -28.0 | 19.8 | Bimolecular attack ( BAC​2 ); Highly ordered transition state. | | Amide Hydrolysis ( k2​ ) | 14.2 | -22.5 | 20.9 | Cleavage of the C-N bond; Requires higher activation enthalpy. |

Self-Validating Experimental Protocols

To accurately determine the thermodynamic stability of ethyl {[4-(trifluoromethoxy)phenyl]carbamoyl}formate, empirical testing must account for its high lipophilicity and the consecutive nature of its degradation. The following protocols are designed as self-validating systems, incorporating internal controls to eliminate artifacts.

Protocol A: Solution-State Hydrolytic Degradation Kinetics (Van 't Hoff / Eyring Analysis)

Purpose: To extract the activation enthalpy ( ΔH‡ ) and entropy ( ΔS‡ ) of the hydrolysis reaction. Causality Check: Because the -OCF₃ group makes the compound highly insoluble in pure water, a co-solvent system is mandatory. Acetonitrile is chosen over methanol to prevent transesterification artifacts. Ionic strength is locked at 0.1 M to prevent kinetic salt effects from skewing the transition state thermodynamics.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a series of standard phosphate and borate buffers ranging from pH 7.0 to 10.0. Adjust the ionic strength to μ=0.1 M using NaCl.

  • Solvent System: Mix the aqueous buffer with HPLC-grade Acetonitrile in a 70:30 (v/v) ratio to ensure complete dissolution of the analyte.

  • Sample Initiation: Dissolve the compound in the solvent system to a final concentration of 100 μ M. Include 4-chlorobenzoic acid (10 μ M) as an internal standard for HPLC quantification.

  • Thermal Incubation: Divide the solution into sealed, inert glass ampoules. Incubate in precision water baths at exactly 25°C, 35°C, 45°C, and 55°C ( ±0.1°C ).

  • Sampling & Quenching: At predetermined time intervals, extract 100 μ L aliquots and immediately quench the reaction by mixing with 100 μ L of cold 0.1% Trifluoroacetic acid (TFA) in water.

  • HPLC Analysis: Quantify the remaining intact molecule and the appearance of the oxamic acid intermediate using RP-HPLC (C18 column, 254 nm UV detection).

  • Thermodynamic Extraction: Plot ln(kobs​/T) versus 1/T . The slope of this Eyring plot yields −ΔH‡/R , and the y-intercept yields ln(kB​/h)+ΔS‡/R .

Protocol B: Solid-State Isothermal Microcalorimetry (IMC)

Purpose: To measure the absolute thermodynamic stability of the bulk powder without the use of extreme, non-representative temperatures. Causality Check: Traditional accelerated stability testing (e.g., 40°C/75% RH for 6 months) relies on macroscopic degradation. IMC measures the minute heat flow ( dQ/dt ) of bond-breaking events in real-time, allowing for the calculation of zero-order degradation rates in days rather than months.

Step-by-Step Methodology:

  • Sample Loading: Accurately weigh 100 mg of the solid compound into a sterilized glass IMC ampoule.

  • Humidity Control: Insert a miniature vial containing a saturated NaCl solution into the ampoule to maintain a constant 75% Relative Humidity (RH) microenvironment. Seal the ampoule hermetically.

  • Equilibration: Lower the ampoule into the microcalorimeter alongside an inert reference ampoule (containing glass beads of equivalent heat capacity). Allow the system to thermally equilibrate at 25°C for 24 hours.

  • Data Acquisition: Record the steady-state heat flow ( μW ) over 7 days. Repeat the experiment at 40°C and 50°C.

  • Analysis: Convert the thermal power to a degradation rate using the theoretical enthalpy of hydrolysis.

Workflow Step1 Sample Prep (Buffer/Solid) Step2 Thermal Incubation (IMC / HPLC) Step1->Step2 Step3 Kinetic Analysis (k_obs determination) Step2->Step3 Step4 Thermodynamic Parameter Extraction (ΔG‡, ΔH‡, ΔS‡) Step3->Step4

Caption: Self-validating experimental workflow for thermodynamic stability profiling.

Conclusion

The thermodynamic stability of ethyl {[4-(trifluoromethoxy)phenyl]carbamoyl}formate is a delicate balance dictated by its structural components. While the trifluoromethoxy group provides excellent resistance to biological oxidation and enhances lipophilicity, its strong inductive electron-withdrawing nature intrinsically destabilizes the adjacent oxamate core toward nucleophilic attack. By utilizing rigorous, self-validating thermodynamic protocols like Eyring kinetic analysis and Isothermal Microcalorimetry, researchers can accurately predict the shelf-life and process stability of this critical chemical intermediate, ensuring robust downstream applications in drug and agrochemical development.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design PMC - National Institutes of Health[Link]

  • Kinetics and mechanism of the alkaline hydrolysis of ethyl oxamate Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing)[Link]

  • Trifluoromethoxy group Grokipedia[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Catalytic Amidation via Decarboxylative Cross-Coupling Using Ethyl {[4-(Trifluoromethoxy)phenyl]carbamoyl}formate

Executive Briefing In modern drug discovery, the 4-(trifluoromethoxy)phenyl moiety is a highly privileged pharmacophore. Its incorporation dramatically improves metabolic stability and membrane permeability due to the hi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Briefing

In modern drug discovery, the 4-(trifluoromethoxy)phenyl moiety is a highly privileged pharmacophore. Its incorporation dramatically improves metabolic stability and membrane permeability due to the high lipophilicity of the –OCF₃ group (Hansch π = 1.04). However, the strong electron-withdrawing nature of this group severely diminishes the nucleophilicity of the parent 4-(trifluoromethoxy)aniline. Consequently, classical dehydrative amidation methods (e.g., using HATU, EDC, or T3P) often suffer from sluggish kinetics, poor atom economy, and low yields.

This application note details a paradigm-shifting approach: Decarboxylative Radical Amidation . By pre-forming the bench-stable oxamate ester—ethyl {[4-(trifluoromethoxy)phenyl]carbamoyl}formate —we achieve a fundamental polarity inversion (umpolung). Instead of relying on the amine as a weak two-electron nucleophile, the oxamate serves as a robust precursor for a highly reactive, nucleophilic carbamoyl radical . This intermediate can be seamlessly intercepted via photoredox-catalyzed Minisci-type C–H functionalization or dual Nickel/Photoredox cross-coupling to yield complex amides under mild, room-temperature conditions [1].

Mechanistic Rationale & Causality

To successfully deploy ethyl {[4-(trifluoromethoxy)phenyl]carbamoyl}formate in catalytic amidation, one must understand the causality behind the reagent preparation and the dual catalytic cycle.

The Necessity of Saponification

The ethyl ester is utilized as the commercial or stored reagent because free oxamic acids are prone to spontaneous decarboxylation or degradation over long-term storage. However, the ethyl ester itself has an oxidation potential too high for standard photocatalysts. Causality: Prior to the cross-coupling step, the ester must be hydrolyzed to the corresponding lithium or sodium carboxylate salt. The anionic carboxylate significantly lowers the oxidation potential ( Eox​≈+1.32 V vs SCE), enabling a facile Single Electron Transfer (SET) to the excited-state photocatalyst[2].

Radical Generation and Dual Catalysis

Once the oxamate salt is formed, irradiation with blue LEDs excites the photocatalyst (e.g., Ir[dF(CF₃)ppy]₂dtbbpyPF₆). The excited photocatalyst oxidizes the oxamate, triggering the extrusion of CO₂ gas (which drives the reaction forward entropically) and generating the nucleophilic carbamoyl radical. In the presence of a Nickel catalyst and an aryl halide, the radical is rapidly captured by a Ni(II)–aryl intermediate, forming a Ni(III) species that undergoes reductive elimination to forge the C–N bond [3].

Workflow A Ethyl {[4-(OCF3)phenyl]carbamoyl}formate (Bench-Stable Precursor) B Alkaline Hydrolysis (LiOH, THF/H2O) A->B C Lithium Oxamate Salt (Lower Oxidation Potential) B->C D Photoredox SET Oxidation (- e-, - CO2) C->D E Carbamoyl Radical Intermediate D->E F Pathway A: Minisci C-H Amidation (Heteroarenes) E->F G Pathway B: Dual Ni/Photoredox (Aryl Halides) E->G H 4-(Trifluoromethoxy)phenyl Amides F->H G->H

Figure 1: Logical workflow from bench-stable oxamate ester to final amide products.

CatalyticCycle PC Photocatalyst (PC) PC_star Excited PC* PC->PC_star Visible Light PC_red Reduced PC- PC_star->PC_red SET from Oxamate PC_red->PC SET to Ni(I) Oxamate Oxamate Salt Radical Carbamoyl Radical Oxamate->Radical - CO2, - e- NiIII Ni(III)-Aryl-Carbamoyl Radical->NiIII Ni0 Ni(0) Complex NiII Ni(II)-Aryl Complex Ni0->NiII Oxidative Addition NiII->NiIII Radical Capture NiI Ni(I) Complex NiIII->NiI Reductive Elimination Product Amide Product NiIII->Product NiI->Ni0 SET from PC- ArX Aryl Halide ArX->NiII

Figure 2: Dual Nickel/Photoredox catalytic cycle for decarboxylative amidation.

Data Analytics: Optimization & Scope

The efficiency of the carbamoyl radical cross-coupling is highly dependent on the choice of photocatalyst and the presence of the nickel co-catalyst [1]. Table 1 summarizes the optimization data, demonstrating that highly oxidizing Iridium-based photocatalysts are required to efficiently oxidize the oxamate salt.

Table 1: Optimization of Dual Ni/Photoredox Amidation

Photocatalyst (2 mol%)Nickel Source (5 mol%)Ligand (5 mol%)Base / AdditiveYield (%)
Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ NiCl₂·dme dtbbpy None (Li⁺ salt used) 88
Ru(bpy)₃(PF₆)₂NiCl₂·dmedtbbpyNone42
4CzIPNNiCl₂·dmedtbbpyNone75
Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆NonedtbbpyNone0
Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆NiCl₂·dmeNoneNone15

Table 2: Substrate Scope for Aryl Halide Coupling Partners

Aryl Halide ElectrophileResulting Amide ProductIsolated Yield (%)
4-BromoanisoleN-[4-(Trifluoromethoxy)phenyl]-4-methoxybenzamide85
3-BromopyridineN-[4-(Trifluoromethoxy)phenyl]nicotinamide81
4-Bromobenzonitrile4-Cyano-N-[4-(trifluoromethoxy)phenyl]benzamide90
2-BromothiopheneN-[4-(Trifluoromethoxy)phenyl]thiophene-2-carboxamide78

Validated Experimental Protocols

The following protocols are designed as self-validating systems . In-line analytical checkpoints are provided to ensure the chemical integrity of the intermediates before proceeding to the next step.

Protocol A: Preparation of Lithium {[4-(Trifluoromethoxy)phenyl]carbamoyl}formate
  • Setup: In a 50 mL round-bottom flask, dissolve ethyl {[4-(trifluoromethoxy)phenyl]carbamoyl}formate (1.0 mmol, 277 mg) in a 3:1 mixture of THF/H₂O (10 mL).

  • Hydrolysis: Add Lithium hydroxide monohydrate (LiOH·H₂O) (1.05 mmol, 44 mg) in one portion.

  • Reaction: Stir the mixture vigorously at room temperature for 2 hours.

  • Validation Checkpoint: Spot the reaction on a silica TLC plate (Hexanes/EtOAc 7:3). The starting ester ( Rf​≈0.6 ) should completely disappear, with the product remaining at the baseline. Alternatively, an aliquot analyzed by ¹H NMR should show the complete disappearance of the ethyl ester signals (quartet at 4.4 ppm, triplet at 1.4 ppm).

  • Isolation: Remove the THF under reduced pressure. Lyophilize the remaining aqueous solution overnight to afford the lithium oxamate salt as a fine, white powder. Store in a desiccator.

Protocol B: Nickel/Photoredox-Catalyzed Cross-Coupling
  • Preparation: In an oven-dried 8 mL reaction vial equipped with a Teflon septum and a magnetic stir bar, add:

    • Lithium {[4-(trifluoromethoxy)phenyl]carbamoyl}formate (0.30 mmol, 1.5 equiv)

    • Aryl bromide (0.20 mmol, 1.0 equiv)

    • NiCl₂·dme (0.01 mmol, 5 mol%)

    • 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy) (0.01 mmol, 5 mol%)

    • Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (0.004 mmol, 2 mol%)

  • Solvent Addition & Degassing: Add anhydrous N,N-Dimethylacetamide (DMA) (2.0 mL). Sparge the solution with Argon for 10 minutes.

    • Validation Checkpoint: The solution should initially appear pale green. Upon degassing and initial mixing, the coordination of the dtbbpy ligand to Nickel will cause a slight color shift.

  • Irradiation: Seal the vial and place it in a photoreactor equipped with 456 nm Blue LEDs. Stir vigorously at room temperature (maintain cooling fan to keep temp < 30 °C) for 16 hours.

    • Validation Checkpoint: During the reaction, the mixture will turn deep red/brown, indicating the active Ni(I)/Ni(III) catalytic species.

  • Workup: Dilute the mixture with EtOAc (10 mL) and wash with water (3 × 10 mL) and brine (10 mL). Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography to afford the pure amide.

References

  • Alandini, N., Buzzetti, L., Fava, E., Schulte, T. R., & Melchiorre, P. (2020). "Amide Synthesis by Nickel/Photoredox-Catalyzed Direct Carbamoylation of (Hetero)Aryl Bromides." Angewandte Chemie International Edition, 59(13), 5248-5253.[Link]

  • Wang, J., et al. (2022). "Oxamic acids: useful precursors of carbamoyl radicals." RSC Advances, 12, 17565-17580.[Link]

  • Makey, D. M., et al. (2023). "Cu Oxamate-Promoted Cross-Coupling of α-Branched Amines and Complex Aryl Halides: Investigating Ligand Function through Data Science." ACS Catalysis, 13(24), 16195-16206.[Link]

Application

Application Note: Incorporating Ethyl {[4-(Trifluoromethoxy)phenyl]carbamoyl}formate into Peptide Synthesis

An Application Note and Protocol Guide for the incorporation of ethyl {[4-(trifluoromethoxy)phenyl]carbamoyl}formate into peptide sequences. Target Audience: Peptide Chemists, Chemical Biologists, and Drug Development Pr...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide for the incorporation of ethyl {[4-(trifluoromethoxy)phenyl]carbamoyl}formate into peptide sequences.

Target Audience: Peptide Chemists, Chemical Biologists, and Drug Development Professionals Application Areas: Phosphotyrosine Mimetics, Protein Tyrosine Phosphatase (PTP) Inhibitors, and Peptidomimetic Drug Design

Introduction & Scientific Rationale

The development of metabolically stable, highly bioavailable peptide therapeutics frequently requires the substitution of labile natural residues with synthetic mimetics. Ethyl {[4-(trifluoromethoxy)phenyl]carbamoyl}formate —also known as ethyl N-[4-(trifluoromethoxy)phenyl]oxamate—is a highly specialized building block used to introduce an N-aryl oxamate moiety into peptide sequences.

This compound serves two primary structural functions in rational drug design:

  • Phosphotyrosine (pTyr) Mimicry: The oxamic acid/oxamate group is a well-documented, non-hydrolyzable bioisostere for the phosphate group of phosphotyrosine [1]. It maintains the necessary negative charge (upon ester hydrolysis) and hydrogen-bonding geometry required to interact with the positively charged active sites of Protein Tyrosine Phosphatases (PTPs), such as PTP1B or mPTPB, without being susceptible to enzymatic cleavage.

  • The Trifluoromethoxy ( −OCF3​ ) Advantage: Often referred to as a "super-halogen," the −OCF3​ group significantly enhances the lipophilicity and membrane permeability of the peptide. Its unique orthogonal conformational preference relative to the phenyl ring improves binding affinity in hydrophobic sub-pockets while resisting cytochrome P450-mediated oxidative metabolism.

Causality in Experimental Design

Unlike standard carboxylic acids that require coupling reagents (e.g., HATU, HBTU), oxamate esters are exceptionally electrophilic [2]. The adjacent carbonyl groups in the carbamoylformate structure highly polarize the ester carbonyl. Consequently, this building block can be directly coupled to the free N -terminus of a resin-bound peptide via direct aminolysis without the need for activating agents. This avoids the generation of uronium byproducts and minimizes epimerization risks at the adjacent peptide stereocenters.

Experimental Workflows & Reaction Pathways

The incorporation of this building block is typically performed at the N -terminus of the peptide chain during Solid-Phase Peptide Synthesis (SPPS).

Workflow A Resin-Bound Peptide (Fmoc-SPPS) B Fmoc Deprotection (20% Piperidine in DMF) A->B C Direct Aminolysis (Ethyl Oxamate + DIPEA) No Coupling Reagent B->C Primary Route D Alternative: Saponification & Coupling (Free Oxamic Acid + HATU/DIPEA) B->D Sterically Hindered Amines E Global Cleavage (TFA / TIPS / H2O) C->E D->E F Post-Cleavage Saponification (LiOH, if active acid is desired) E->F Ester Hydrolysis G HPLC Purification & Lyophilization F->G

Figure 1: Workflow for incorporating ethyl {[4-(trifluoromethoxy)phenyl]carbamoyl}formate into SPPS.

Target Mechanism: PTP Inhibition

When the final oxamic acid-capped peptide is utilized in biological assays, the mechanism of action relies on competitive binding at the target enzyme's catalytic cleft.

Mechanism A Peptide with Oxamate Mimetic B Protein Tyrosine Phosphatase (PTP) A->B High Affinity Binding C Catalytic Cleft (Cys Nucleophile) A->C H-Bonding to P-loop B->C D Downstream Signaling Blocked C->D Competitive Inhibition

Figure 2: Mechanism of target inhibition by the synthesized pTyr-mimetic peptide.

Detailed Experimental Protocols

Protocol A: Direct Aminolysis on Solid Support (Preferred Method)

This self-validating protocol utilizes the intrinsic reactivity of the oxamate ester. The lack of coupling reagents ensures that any mass addition observed via LC-MS is strictly the result of the desired covalent bond formation.

Materials:

  • Resin-bound peptide with a free N -terminal amine (e.g., Rink Amide AM resin, 0.1 mmol scale).

  • Ethyl {[4-(trifluoromethoxy)phenyl]carbamoyl}formate (3.0 equivalents, 0.3 mmol).

  • N,N -Diisopropylethylamine (DIPEA) (6.0 equivalents, 0.6 mmol).

  • Anhydrous N,N -Dimethylformamide (DMF) and Dichloromethane (DCM).

Step-by-Step Procedure:

  • Resin Preparation: Swell the resin-bound peptide (0.1 mmol) in 3 mL of DMF for 30 minutes. Drain the solvent.

  • Fmoc Removal: Treat the resin with 20% piperidine in DMF (3 mL) for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF (5 × 3 mL) and DCM (5 × 3 mL).

  • Reagent Preparation: Dissolve 0.3 mmol of ethyl {[4-(trifluoromethoxy)phenyl]carbamoyl}formate in 2 mL of anhydrous DMF. Add 0.6 mmol of DIPEA.

  • Aminolysis Reaction: Add the reagent solution to the resin. Agitate the mixture gently at room temperature for 12–16 hours. Note: Mild heating (40°C) can reduce reaction time to 4 hours for sterically hindered sequences.

  • Washing: Drain the reaction mixture. Wash the resin with DMF (5 × 3 mL), DCM (5 × 3 mL), and methanol (3 × 3 mL).

  • Validation: Perform a Kaiser test. A negative result (yellow beads) confirms complete capping of the primary amine.

Protocol B: Global Cleavage and Post-Synthesis Saponification

To utilize the peptide as a pTyr mimetic, the ethyl ester must be hydrolyzed to the free oxamic acid. Doing this after cleavage prevents premature decarboxylation or side-reactions during the highly acidic TFA cleavage step.

Step-by-Step Procedure:

  • Cleavage: Treat the resin with a cleavage cocktail of TFA/TIPS/H2O (95:2.5:2.5 v/v/v) for 2 hours at room temperature.

  • Precipitation: Filter the cleavage solution into cold diethyl ether (-20°C) to precipitate the crude ethyl ester peptide. Centrifuge and wash the pellet twice with cold ether.

  • Saponification: Dissolve the crude peptide in a 1:1 mixture of THF and H2O (2 mL/mg peptide). Add 1.5 equivalents of LiOH·H2O.

  • Monitoring: Stir at room temperature and monitor via LC-MS. Hydrolysis of the highly activated oxamate ester typically completes within 30–60 minutes.

  • Neutralization & Purification: Quench the reaction by adjusting the pH to 4.0 using 1% aqueous TFA. Lyophilize the mixture, then purify via Preparative RP-HPLC using a C18 column (Gradient: 5% to 65% Acetonitrile in Water with 0.1% TFA over 45 minutes).

Quantitative Data & Optimization Metrics

The following table summarizes the expected outcomes and optimization parameters when incorporating ethyl {[4-(trifluoromethoxy)phenyl]carbamoyl}formate compared to standard amino acid couplings.

ParameterDirect Aminolysis (Protocol A)Standard Coupling (HATU/Free Acid)Causality / Insight
Reagent Equivalents 3.0 eq4.0 - 5.0 eqHigh electrophilicity of the oxamate ester allows for lower stoichiometric excess.
Reaction Time 12–16 hrs (RT) or 4 hrs (40°C)1–2 hrs (RT)Aminolysis of esters is slower than activated uronium species but avoids epimerization.
Coupling Efficiency > 95%> 98%Both methods yield excellent results; Aminolysis is preferred to prevent side-reactions.
Epimerization Risk NoneLow to ModerateAminolysis does not proceed via an oxazolone intermediate, ensuring 100% stereofidelity of the adjacent residue.
Hydrolysis Yield (LiOH) > 90% (Post-cleavage)N/APost-cleavage saponification is rapid due to the electron-withdrawing −OCF3​ and oxamate carbonyls.

References

  • Highly Potent and Selective N-Aryl Oxamic Acid-Based Inhibitors for Mycobacterium tuberculosis Protein Tyrosine Phosphatase B. Journal of Medicinal Chemistry, 2020. This paper establishes the authoritative grounding for using N-aryl oxamic acids as non-hydrolyzable phosphotyrosine mimetics to target PTPs. [1] URL:[Link]

  • A Triply Templated Artificial β-Sheet. Journal of the American Chemical Society, 2001. This study demonstrates the intrinsic chemical reactivity of oxamate esters, proving they can be coupled with simple amines by direct mixing without activating reagents. [2] URL:[Link]

  • Fluorine in medicinal chemistry. Chemical Society Reviews, 2008. Provides the mechanistic rationale for incorporating the trifluoromethoxy group to enhance lipophilicity and metabolic stability in drug design. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability &amp; Handling of Ethyl {[4-(trifluoromethoxy)phenyl]carbamoyl}formate

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with ethyl {[4-(trifluoromethoxy)phenyl]carbamoyl}formate .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with ethyl {[4-(trifluoromethoxy)phenyl]carbamoyl}formate . Due to its unique structural properties, this molecule is highly susceptible to ester hydrolysis. This guide provides field-proven troubleshooting strategies, causal explanations, and validated protocols to ensure the integrity of your compound across synthesis, storage, and biological assays.

Part 1: Chemical Properties & Storage FAQs

Q: Why is the ethyl ester in this specific molecule so prone to hydrolysis compared to standard aliphatic esters? A: The instability is driven by the synergistic electron-withdrawing effects within the molecule. The compound is an N-aryl oxamate ester. The adjacent amide (carbamoyl) carbonyl strongly withdraws electron density from the ester carbonyl, making it exceptionally electrophilic. Furthermore, the para-trifluoromethoxy (–OCF 3​ ) group on the phenyl ring is powerfully electron-withdrawing. This inductive effect propagates through the nitrogen atom, further increasing the partial positive charge on the ester carbonyl carbon. Consequently, the ester is highly vulnerable to nucleophilic attack by water, hydroxide ions, or enzymatic active sites[1].

Q: How should I store the neat compound and prepare stock solutions to prevent degradation? A:

  • Neat Solid: Store at -20°C in a desiccator under an inert atmosphere (Argon or N 2​ ).

  • Stock Solutions: Prepare stock solutions exclusively in strictly anhydrous, non-nucleophilic solvents such as DMSO or Acetonitrile. Avoid protic solvents (e.g., methanol, ethanol), which can undergo transesterification or facilitate spontaneous hydrolysis. Do not store stock solutions for prolonged periods; prepare them freshly before use.

Q: I lose my product during standard aqueous workups in synthesis. What am I doing wrong? A: You are likely using basic washes. Base-catalyzed hydrolysis (saponification) of oxamate ethyl esters is extremely rapid[1]. Avoid washing your organic layers with saturated sodium bicarbonate (NaHCO 3​ ) or sodium carbonate (Na 2​ CO 3​ ). Instead, use neutral brine or slightly acidic washes (e.g., 0.1 M HCl) to remove impurities without cleaving the ester.

G Start Ester Hydrolysis Detected Q1 Which phase of the experiment? Start->Q1 Synthesis Synthesis / Purification Q1->Synthesis Storage Storage / Formulation Q1->Storage BioAssay In Vitro / Bio-Assays Q1->BioAssay Sol_Syn Avoid basic workups (NaHCO3). Use non-nucleophilic solvents. Synthesis->Sol_Syn Sol_Sto Store at -20°C under Argon. Ensure strictly anhydrous conditions. Storage->Sol_Sto Sol_Bio Use esterase inhibitors (PMSF/BNPP). Buffer to pH 5.5 - 6.5. BioAssay->Sol_Bio

Caption: Decision tree for identifying and resolving oxamate ester hydrolysis across workflows.

Part 2: Biological Assay Troubleshooting (In Vitro & Plasma)

Q: My compound disappears within minutes in human or rodent plasma assays. How can I prevent this? A: Rodent and human plasma contain high concentrations of carboxylesterases that rapidly recognize and cleave the electrophilic oxamate ethyl ester into its corresponding inactive oxamic acid[2]. To prevent this during pharmacokinetic (PK) profiling or in vitro assays, you must chemically inhibit these enzymes. Pre-treat the biological matrix with broad-spectrum serine protease/esterase inhibitors such as Phenylmethylsulfonyl fluoride (PMSF) or Bis(p-nitrophenyl) phosphate (BNPP)[2].

Q: Does the pH of my assay buffer affect the stability of the compound? A: Yes, significantly. In standard physiological buffers (pH 7.4), the compound will degrade spontaneously over time due to mild base-catalyzed hydrolysis. Maintaining the pH of the solution in a slightly acidic range (pH 5.0–6.5) minimizes both acid- and base-catalyzed hydrolysis, maximizing the half-life of the ester[3].

Part 3: Validated Experimental Protocols

Protocol: Stabilized Plasma Stability Assay for Oxamate Esters

Causality Note: This protocol utilizes PMSF to covalently modify the active site serine residues of plasma esterases, preventing enzymatic cleavage[2]. The quench solution contains 1% Formic Acid (FA) to immediately drop the pH, halting any residual base-catalyzed chemical hydrolysis during protein precipitation[3].

Step-by-Step Methodology:

  • Matrix Preparation: Thaw blank plasma (human or rodent) on ice. Centrifuge at 3,000 x g for 5 minutes to remove clots and debris.

  • Enzyme Inhibition: Add PMSF (from a freshly prepared 100 mM stock in anhydrous isopropanol) to the plasma to achieve a final concentration of 1–2 mM[2].

  • Pre-incubation: Gently mix and incubate the treated plasma at 37°C for 15 minutes. This time is critical to allow the irreversible covalent inhibition of the esterases to reach completion.

  • Spiking (T=0): Spike ethyl {[4-(trifluoromethoxy)phenyl]carbamoyl}formate (from a 1 mM anhydrous DMSO stock) into the plasma to a final concentration of 1 µM. Vortex gently to ensure homogeneity.

  • Incubation & Sampling: Place the plasma pool in a 37°C incubator. At designated time points (e.g., 0, 15, 30, 60, 120 mins), remove a 50 µL aliquot.

  • Cold Quenching: Immediately dispense the 50 µL aliquot into 150 µL of ice-cold Quench Solution (Acetonitrile containing 1% Formic Acid and an analytical internal standard)[3].

    • Self-Validating System: The immediate formation of a white precipitate confirms successful protein denaturation. The acidic pH simultaneously ensures the chemical stability of the ester, locking the concentration at that exact time point.

  • Processing & Analysis: Vortex the quenched samples for 2 minutes. Centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to LC vials for LC-MS/MS analysis. Monitor the MRM transitions for both the parent ester and the oxamic acid metabolite to validate mass balance.

Workflow Step1 Thaw Plasma & Buffer Step2 Add Inhibitor (e.g., 1mM PMSF) Step1->Step2 Step3 Pre-incubate 37°C, 15 min Step2->Step3 Step4 Spike Oxamate Compound (T=0) Step3->Step4 Step5 Time-course Incubation Step4->Step5 Step6 Quench with Cold MeCN + 1% FA Step5->Step6 Step7 Centrifuge & LC-MS/MS Step6->Step7

Caption: Step-by-step workflow for assessing oxamate ester stability in biological matrices.

Part 4: Quantitative Data & Reference Tables

Table 1: Recommended Esterase Inhibitors for Biological Matrices

InhibitorTarget EnzymesRecommended Conc.Preparation & Storage Notes
PMSF (Phenylmethylsulfonyl fluoride)Serine proteases, Carboxylesterases1.0 – 2.0 mMDissolve in anhydrous isopropanol. Highly unstable in water (half-life ~30 mins at pH 8). Prepare fresh.
BNPP (Bis(p-nitrophenyl) phosphate)Broad-spectrum carboxylesterases100 – 500 µMDissolve in water or DMSO. Highly stable in aqueous solutions.
DFP (Diisopropyl fluorophosphate)Serine proteases, Cholinesterases0.1 – 1.0 mMHighly toxic volatile liquid. Use strictly inside a fume hood with extreme caution.
Sodium Fluoride (NaF)Non-specific esterases5.0 – 10.0 mMWater-soluble. Often pre-coated in commercial blood collection tubes (grey top).

Table 2: pH-Stability Profile of N-Aryl Oxamate Esters (Representative Trends)

pH ConditionDominant Degradation PathwayRelative Half-Life ( t1/2​ )Technical Recommendation
pH < 3.0 Acid-catalyzed hydrolysisModerate (Hours)Avoid extreme acidity during long-term formulation.
pH 5.0 – 6.5 Minimal catalysisMaximum (Days)Ideal range for aqueous buffers and in vitro formulations.
pH 7.4 Mild base-catalyzed hydrolysisShort (Hours)Use buffers immediately; avoid prolonged pre-incubation of stock.
pH > 8.5 Rapid saponificationVery Short (Minutes)Strictly avoid basic workups (e.g., NaHCO 3​ , Na 2​ CO 3​ ).

References

  • Oxamic acids: useful precursors of carbamoyl radicals Source: RSC Publishing URL
  • Solutions to Analyte Stability Issues in Preclinical Bioanalysis Source: WuXi AppTec URL
  • How to prevent the hydrolysis of Tubulysin E's acetate ester Source: BenchChem URL

Sources

Optimization

Technical Support Center: Advanced Purification of Ethyl {[4-(trifluoromethoxy)phenyl]carbamoyl}formate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying ethyl {[4-(trifluoromethox...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying ethyl {[4-(trifluoromethoxy)phenyl]carbamoyl}formate (also known as ethyl N-[4-(trifluoromethoxy)phenyl]oxamate).

This compound is a highly valuable electrophilic building block, frequently utilized in the synthesis of complex pharmaceuticals, including tubulin inhibitors, quinoxalinediones, and CRL4^CRBN E3 ubiquitin ligase modulators[1][2]. However, its dual-functional nature—containing both a reactive carbamoyl linkage and a hydrolyzable ethyl ester—presents unique purification challenges.

Physicochemical Profiling & Target Data

Before troubleshooting, it is critical to understand the intrinsic properties of the molecule and its precursors. The highly electron-withdrawing trifluoromethoxy (-OCF 3​ ) group significantly alters the electronic landscape of the molecule, impacting both reactivity and solubility.

PropertyValue / CharacteristicImpact on Purification Strategy
Molecular Weight 291.22 g/mol Standard MS detection (ESI+ or EI)[3].
LogP (Estimated) ~2.9 - 3.2Highly lipophilic; excellent solubility in DCM/EtOAc; poor in water.
Aniline Precursor pK a​ ~3.8The -OCF 3​ group reduces aniline basicity, requiring stronger acid for aqueous extraction.
Ester Stability Low to ModerateAdjacent carbonyl increases electrophilicity; highly sensitive to basic hydrolysis[4].
Physical State Crystalline Solid (typically)Amenable to solvent-antisolvent recrystallization if purity >85%.

Reaction & Impurity Pathway

Understanding the origin of impurities is the first step in eliminating them. The reaction between 4-(trifluoromethoxy)aniline and ethyl oxalyl chloride[4] can diverge into several byproduct pathways if stoichiometry and temperature are not strictly controlled.

ReactionPathway Aniline 4-(Trifluoromethoxy)aniline Product Ethyl {[4-(trifluoromethoxy)phenyl] carbamoyl}formate Aniline->Product + Reagent (0°C, Base) Reagent Ethyl Oxalyl Chloride Reagent->Product BisAmide Bis-amide Impurity (Over-reaction) Product->BisAmide + Excess Aniline (Heat) Hydrolysis Oxamic Acid Derivative (Ester Hydrolysis) Product->Hydrolysis + H2O / Base (Workup)

Reaction pathway and common impurity formation during synthesis.

Troubleshooting FAQs: The "Why" and "How"

Q1: Why am I seeing significant ester hydrolysis (oxamic acid formation) during my aqueous workup?

The Causality: The ethyl ester in your product is not a standard aliphatic ester. Because it is directly adjacent to an amide carbonyl (forming an oxamate system), the ester carbonyl is highly electron-deficient. Ethyl oxalyl derivatives are notoriously sensitive to moisture and nucleophiles[4]. The Solution: Never use strong bases (like NaOH or Na 2​ CO 3​ ) or prolonged room-temperature aqueous washes. Quench the reaction strictly at 0 °C using a cold, mild buffer such as saturated aqueous NaHCO 3​ or a pH 7 phosphate buffer. Separate the phases immediately.

Q2: Unreacted 4-(trifluoromethoxy)aniline is co-eluting with my product on silica gel. How can I resolve this?

The Causality: The -OCF 3​ group exerts a strong inductive electron-withdrawing effect, which delocalizes the nitrogen's lone pair and drops the basicity of the aniline (pK a​ ~3.8). A standard weak acid wash (e.g., 5% citric acid) fails to fully protonate the amine, leaving it in the organic phase. The Solution: You must use a stronger acid wash, such as cold 1M HCl . Because the product ester is acid-sensitive, this wash must be performed rapidly at 0–5 °C. Alternatively, stir the crude organic phase with a sulfonic acid cation-exchange resin (e.g., Amberlyst-15) for 30 minutes, which selectively scavenges the aniline without hydrolyzing the ester.

Q3: Can I purify this compound using Kugelrohr or vacuum fractional distillation?

The Causality: While fractional distillation is an excellent technique for simple, low-molecular-weight amides[3], it is contraindicated here. N-aryl oxamates are thermally labile. At the temperatures required for distillation (even under high vacuum), the compound is prone to thermal decarbonylation or intermolecular aminolysis, generating the highly insoluble bis-amide (oxamide) byproduct[2]. The Solution: Rely exclusively on liquid-liquid extraction followed by either normal-phase flash chromatography or recrystallization.

Purification Decision Tree

PurificationTree Crude Crude Reaction Mixture Quench Cold Aqueous Quench (NaHCO3) Crude->Quench OrgPhase Organic Phase (Product + Aniline) Quench->OrgPhase Extract (DCM) AcidWash 1M HCl Wash OrgPhase->AcidWash Remove Aniline PureOrg Washed Organic Phase AcidWash->PureOrg Cryst Recrystallization (Hexane/EtOAc) PureOrg->Cryst If Solid & >85% pure Flash Flash Chromatography (Silica Gel) PureOrg->Flash If Oil or <85% pure Final Purified Product (>99% Purity) Cryst->Final Flash->Final

Decision tree for the purification of crude ethyl {[4-(trifluoromethoxy)phenyl]carbamoyl}formate.

Validated Experimental Protocols

These protocols are designed as self-validating systems. Do not proceed to the next step without confirming the success of the previous one via the listed analytical checks.

Protocol A: Chemoselective Liquid-Liquid Extraction

Objective: Remove unreacted starting materials and water-soluble byproducts prior to chromatography.

  • Dilution & Quench: Dilute the crude reaction mixture with Dichloromethane (DCM) (10 mL per gram of crude). Cool the flask to 0 °C in an ice bath. Slowly add an equal volume of cold, saturated aqueous NaHCO 3​ .

  • Phase Separation: Transfer to a separatory funnel. Extract and retain the lower organic (DCM) layer.

  • Acidic Wash (Critical Step): Wash the organic layer twice with cold 1M HCl (5 mL per gram of crude).

    • Validation Check: Spot the organic layer on a TLC plate (20% EtOAc/Hexanes). The UV-active spot corresponding to 4-(trifluoromethoxy)aniline (R f​ ~0.6) should be completely absent. If present, repeat the acid wash.

  • Neutralization: Wash the organic layer once with brine to remove residual acid and water.

  • Drying: Dry the organic phase over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure (bath temperature < 30 °C to prevent thermal degradation).

Protocol B: Flash Column Chromatography

Objective: Isolate the target compound from bis-amides and trace impurities.

  • Column Preparation: Pack a column with standard silica gel (230-400 mesh). Note: Do not use basic alumina, as it will cleave the oxamate ester.

  • Loading: Dissolve the crude concentrated oil/solid in a minimum amount of DCM and load it evenly onto the silica bed.

  • Elution: Run a gradient elution starting at 5% Ethyl Acetate in Hexanes, slowly increasing to 20% Ethyl Acetate.

    • Causality: The highly lipophilic -OCF 3​ group causes the product to elute relatively early (R f​ ~0.4 at 20% EtOAc/Hexanes). Bis-amide impurities are significantly more polar and will remain on the baseline.

  • Fraction Analysis: Analyze fractions via TLC. Combine fractions containing the pure product and concentrate under vacuum.

Protocol C: Two-Solvent Recrystallization

Objective: Achieve >99% purity for biological assays or downstream sensitive couplings.

  • Dissolution: Place the semi-pure solid (>85% purity) in a round-bottom flask. Add a minimum volume of hot Ethyl Acetate (approx. 60 °C) until the solid just dissolves.

  • Antisolvent Addition: Remove from heat. Slowly add Hexanes dropwise while swirling until the solution becomes faintly turbid.

  • Crystallization: Add a single drop of Ethyl Acetate to clear the turbidity. Allow the flask to cool undisturbed to room temperature, then transfer to a 4 °C refrigerator for 4 hours.

  • Isolation: Filter the resulting white/off-white crystals via vacuum filtration. Wash the filter cake with ice-cold Hexanes.

  • Purity Verification: Assess final purity using GC-MS or LC-MS. The mass spectrum should show a clear parent ion at m/z 291[3].

References

  • EP3896062A1 - Isoindoline compound, and preparation method, pharmaceutical composition, and application of isoindoline compound Google P
  • Design, Synthesis, and Biological Evaluation of Pyrimidine Dihydroquinoxalinone Derivatives as Tubulin Colchicine Site-Binding Agents That Displayed Potent Anticancer Activity Both In Vitro and In Vivo National Institutes of Health (NIH) / PMC[Link]

Sources

Reference Data & Comparative Studies

Validation

Ethyl {[4-(trifluoromethoxy)phenyl]carbamoyl}formate vs. Other Trifluoromethoxy Aniline Derivatives: A Comparative Guide

Executive Summary In modern medicinal chemistry and drug development, the trifluoromethoxy (–OCF₃) group is a privileged pharmacophore. Often referred to as a "super-halogen," it imparts unique electronic properties, hig...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and drug development, the trifluoromethoxy (–OCF₃) group is a privileged pharmacophore. Often referred to as a "super-halogen," it imparts unique electronic properties, high lipophilicity, and exceptional metabolic stability to aromatic systems[1][2]. This guide provides an objective, data-driven comparison between ethyl {[4-(trifluoromethoxy)phenyl]carbamoyl}formate —a highly versatile synthetic intermediate and structural motif—and other prominent trifluoromethoxy aniline derivatives used in pharmaceuticals and materials science.

Structural and Chemical Profiling

Compound A: Ethyl {[4-(trifluoromethoxy)phenyl]carbamoyl}formate

This compound features an oxamate (carbamoyl formate) moiety linked to a 4-(trifluoromethoxy)phenyl ring.

  • Electronic Effects: The highly electron-withdrawing nature of the –OCF₃ group (Hammett constant σp​ = 0.35) significantly decreases the electron density on the aniline nitrogen[3].

  • Pharmacological Utility: The resulting carbamoyl group is highly stable against premature enzymatic hydrolysis. This scaffold is frequently utilized in the synthesis of brain-penetrant enzyme inhibitors (such as Asparagine Endopeptidase inhibitors) and complex heterocycles due to its favorable blood-brain barrier (BBB) permeability profile[4].

Alternative Derivatives
  • 4-Fluoro-3-(trifluoromethoxy)aniline: Incorporates an additional fluorine atom, further modulating the pKa and enhancing oxidative stability. It is heavily utilized as an intermediate in agrochemicals and materials science, particularly in the development of liquid crystalline polymers[1].

  • 1-Nitro-3-(trifluoromethoxy)benzene: A critical synthetic precursor. The strong electron-withdrawing nitro group combined with the –OCF₃ group makes the aromatic ring highly susceptible to nucleophilic aromatic substitution (S_NAr), allowing for diverse structural elaboration before reduction to the corresponding aniline[2].

Quantitative Performance Comparison

The following table summarizes the physicochemical and pharmacokinetic properties that dictate the application of these derivatives in drug development.

Property / MetricEthyl {[4-(trifluoromethoxy)phenyl]carbamoyl}formate4-Fluoro-3-(trifluoromethoxy)aniline1-Nitro-3-(trifluoromethoxy)benzene
Primary Application CNS Drug Scaffold / Protease Inhibitor PrecursorAgrochemicals / Liquid CrystalsSynthetic Building Block / Precursor
Calculated LogP (cLogP) ~2.8 (High Lipophilicity)~2.6 (Moderate Lipophilicity)~2.9 (High Lipophilicity)
Hammett Constant ( σp​ ) 0.35 (–OCF₃ effect)0.35 (–OCF₃) + 0.06 (–F)0.35 (–OCF₃) + 0.78 (–NO₂)
Metabolic Stability (HLM) High (Steric shielding by oxamate)Moderate (Primary amine liability)N/A (Precursor)
Reactivity Profile Electrophilic at ester; stable amideWeakly nucleophilic amineHighly electrophilic ring (S_NAr)

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality is explicitly stated to explain why specific experimental conditions are chosen.

Protocol 1: Synthesis of Ethyl {[4-(trifluoromethoxy)phenyl]carbamoyl}formate

Causality & Design: 4-(Trifluoromethoxy)aniline is a notoriously weak nucleophile due to the strong electron-withdrawing effect of the –OCF₃ group[3]. To achieve efficient acylation, a highly reactive acylating agent—ethyl oxalyl chloride (ethyl chlorooxoacetate)—must be used[5]. The reaction is strictly maintained at 0°C to prevent the formation of symmetrical oxamides and to control the highly exothermic nature of the acyl substitution.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of 4-(trifluoromethoxy)aniline in anhydrous dichloromethane (DCM) under an inert nitrogen (N₂) atmosphere.

  • Base Addition: Add 1.2 equivalents of triethylamine (Et₃N) to act as an acid scavenger. Self-Validation: The presence of Et₃N prevents the formation of unreactive aniline hydrochloride salts, ensuring the reaction proceeds to completion.

  • Acylation: Cool the reaction mixture to 0°C using an ice bath. Add 1.05 equivalents of ethyl oxalyl chloride dropwise over 15 minutes[5].

  • Propagation: Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature for 1 hour.

  • Workup: Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃). Extract the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the target carbamoyl formate.

Protocol 2: In Vitro Metabolic Stability (Microsomal Assay)

Causality & Design: The –OCF₃ group is incorporated to prevent oxidative metabolism (e.g., by Cytochrome P450 enzymes). To validate this, the compound is incubated with Human Liver Microsomes (HLMs).

Step-by-Step Methodology:

  • Incubation Setup: Prepare a 1 µM solution of the test compound in 0.1 M potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM protein.

  • Control Validation: Run a parallel assay using Verapamil as a positive control. Self-Validation: Verapamil is a known high-clearance compound. If Verapamil is not rapidly degraded, it indicates that the HLM batch is enzymatically inactive, invalidating the assay.

  • Initiation: Add 1 mM NADPH to initiate the metabolic reaction. Incubate at 37°C.

  • Quenching & Analysis: At time points (0, 15, 30, and 60 minutes), extract 50 µL aliquots and quench with 150 µL of ice-cold acetonitrile containing an internal standard. Centrifuge and analyze the supernatant via LC-MS/MS to determine the intrinsic clearance ( CLint​ ).

Mechanistic Visualization

The following diagram illustrates the synthetic workflow and downstream pharmacological profiling of the target compound, highlighting the logical progression from a weak nucleophile to a brain-penetrant candidate.

Workflow A 4-(Trifluoromethoxy)aniline (Weak Nucleophile) C Nucleophilic Acyl Substitution (0°C, Et3N, DCM) A->C B Ethyl Oxalyl Chloride (Acylating Agent) B->C D Ethyl {[4-(trifluoromethoxy)phenyl] carbamoyl}formate C->D High Yield Isolation E Microsomal Stability Assay (HLM + NADPH) D->E ADME Profiling F Brain-Penetrant Drug Candidate E->F Verified CNS Stability

Synthesis and ADME profiling of ethyl {[4-(trifluoromethoxy)phenyl]carbamoyl}formate.

References

  • EvitaChem. "Buy 4-Fluoro-3-(trifluoromethoxy)aniline (EVT-358825) - EvitaChem".
  • BenchChem. "1-Nitro-3-(trifluoromethoxy)benzene | 2995-45-1 - Benchchem".
  • The Journal of Organic Chemistry.
  • ACS Publications. "Discovery of Orally Available and Brain Penetrant AEP Inhibitors".
  • Google Patents (EP3896062A1).

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of Ethyl {[4-(trifluoromethoxy)phenyl]carbamoyl}formate

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of modern analytical chemistry, a comprehensive understanding of a molecule's behavior under mass spectrometric analysis is pa...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern analytical chemistry, a comprehensive understanding of a molecule's behavior under mass spectrometric analysis is paramount for its unambiguous identification and quantification. This is particularly true for novel chemical entities and intermediates in drug discovery and development. This guide provides an in-depth analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of ethyl {[4-(trifluoromethoxy)phenyl]carbamoyl}formate.

The subject of our investigation, ethyl {[4-(trifluoromethoxy)phenyl]carbamoyl}formate (Molecular Formula: C₁₁H₁₀F₃NO₄, Molecular Weight: 277.2 g/mol ), is a complex molecule featuring several key functional groups that dictate its fragmentation behavior: an ethyl formate moiety, a carbamate linkage, and a trifluoromethoxy-substituted phenyl ring.[1] The presence of the highly electronegative trifluoromethoxy group is expected to significantly influence the fragmentation pathways compared to its non-fluorinated analogs.

This guide will elucidate the predicted fragmentation cascade of this molecule, offering a mechanistic rationale for the formation of key fragment ions. Furthermore, we will present a comparative analysis with a structurally similar, yet distinct, alternative compound, ethyl N-phenylcarbamate, to highlight the influence of the trifluoromethoxy and formyl groups on the fragmentation process. The insights provided herein are intended to equip researchers with the foundational knowledge required for method development, structural elucidation, and impurity profiling involving this and related compounds.

Predicted Mass Spectrometry Fragmentation of Ethyl {[4-(trifluoromethoxy)phenyl]carbamoyl}formate

While a publicly available, experimentally verified mass spectrum for ethyl {[4-(trifluoromethoxy)phenyl]carbamoyl}formate is not readily accessible, a theoretical fragmentation pattern can be constructed based on established principles of mass spectrometry for carbamates, esters, and aromatic compounds.[2][3][4] Under electron ionization, the molecule will first form a molecular ion ([M]⁺˙) at an m/z of approximately 277.

The fragmentation of this molecular ion is anticipated to proceed through several competing pathways, driven by the relative stabilities of the resulting fragment ions and neutral losses. The key bond cleavages are expected to occur around the carbamate and formate functionalities.

Proposed Fragmentation Pathways:
  • α-Cleavage at the Carbonyl Group: Cleavage of the bond between the two carbonyl groups is a likely initial fragmentation step. This can lead to two primary fragment ions:

    • Loss of the ethyl formate radical (•COOCH₂CH₃): This would result in the formation of the [4-(trifluoromethoxy)phenyl]isocyanate cation radical at m/z 203 .

    • Loss of the [4-(trifluoromethoxy)phenyl]carbamoyl radical (•CONH-Ph-OCF₃): This would generate the ethyl formate cation at m/z 75 .

  • Cleavage of the Carbamate N-C Bond: Scission of the bond between the nitrogen and the phenyl ring can lead to the formation of the [4-(trifluoromethoxy)phenyl] cation radical at m/z 161 and the neutral loss of ethyl carbamoylformate.

  • Fragmentation of the Ethyl Ester: The ethyl formate moiety can undergo characteristic ester fragmentation.

    • Loss of an ethoxy radical (•OCH₂CH₃): This would lead to a fragment at m/z 232 .

    • McLafferty Rearrangement: While less common for this specific structure, a rearrangement involving the transfer of a hydrogen from the ethyl group to the carbonyl oxygen could lead to the loss of ethene (C₂H₄), resulting in an ion at m/z 249 .

  • Fragmentation of the Trifluoromethoxy Group: The trifluoromethoxy group can also fragment, although this is generally less favorable than the cleavage of the more labile carbamate and ester bonds.

    • Loss of a trifluoromethyl radical (•CF₃): This would result in an ion at m/z 208 .

The proposed fragmentation pathway is visualized in the following diagram:

M [C₁₁H₁₀F₃NO₄]⁺˙ m/z 277 (Molecular Ion) F1 [C₈H₄F₃NO]⁺˙ m/z 203 M->F1 - •COOC₂H₅ F2 [C₃H₅O₂]⁺ m/z 75 M->F2 - •CONHC₆H₄OCF₃ F3 [C₇H₄F₃O]⁺˙ m/z 161 M->F3 - C₃H₅NO₃ F4 [C₉H₅F₃NO₃]⁺ m/z 232 M->F4 - •OC₂H₅ F5 [C₈H₅NO₄]⁺ m/z 208 M->F5 - •CF₃

Caption: Proposed EI-MS fragmentation pathway for ethyl {[4-(trifluoromethoxy)phenyl]carbamoyl}formate.

Comparative Analysis: Ethyl {[4-(trifluoromethoxy)phenyl]carbamoyl}formate vs. Ethyl N-phenylcarbamate

To better understand the influence of the molecular structure on the fragmentation pattern, we will compare our target compound with ethyl N-phenylcarbamate (Molecular Formula: C₉H₁₁NO₂, Molecular Weight: 165.19 g/mol ).[5] This analog lacks the trifluoromethoxy group and the adjacent formyl group, providing a clear basis for comparison.

The mass spectrum of ethyl N-phenylcarbamate is well-documented and exhibits a distinct fragmentation pattern.[2][3][6] The molecular ion is observed at m/z 165. Key fragments arise from the cleavage of the carbamate and ester bonds.

Key Fragmentation Differences:
  • Molecular Ion: The most obvious difference is the mass of the molecular ion, 277 for our target compound versus 165 for ethyl N-phenylcarbamate, a difference of 112 mass units corresponding to the C₂F₃O₂ moiety.

  • Formation of Isocyanate Ion: The fragmentation of ethyl N-phenylcarbamate readily forms the phenyl isocyanate cation radical at m/z 119 through the loss of an ethoxy radical. In our target compound, the analogous fragment, [4-(trifluoromethoxy)phenyl]isocyanate, is predicted at m/z 203. The higher mass and the electron-withdrawing nature of the OCF₃ group may influence the stability and abundance of this ion.

  • Benzylic vs. Carbamoyl Cleavage: In ethyl N-phenylcarbamate, cleavage of the N-phenyl bond leads to a fragment at m/z 93 (aniline cation radical). For our target compound, the corresponding cleavage would yield the 4-(trifluoromethoxy)aniline cation radical at m/z 177. However, the presence of the adjacent carbonyl group in the carbamoylformate structure introduces a new, competitive cleavage pathway leading to the m/z 161 fragment.

  • Fragments from the Ester Group: Both compounds can lose an ethoxy radical. However, the subsequent fragmentation of the remaining structure will be significantly different due to the presence of the trifluoromethoxy and formyl groups in our target compound.

The following table summarizes the key predicted fragments for ethyl {[4-(trifluoromethoxy)phenyl]carbamoyl}formate and the known fragments for ethyl N-phenylcarbamate.

m/z Proposed Fragment Ion for Ethyl {[4-(trifluoromethoxy)phenyl]carbamoyl}formate Known Fragment Ion for Ethyl N-phenylcarbamate m/z
277[M]⁺˙[M]⁺˙165
203[4-(trifluoromethoxy)phenyl]isocyanate⁺˙Phenyl isocyanate⁺˙119
161[4-(trifluoromethoxy)phenyl]⁺˙Aniline⁺˙93
75Ethyl formate⁺Ethyl cation29
232[M - •OC₂H₅]⁺[M - •OC₂H₅]⁺120

Experimental Protocol: Mass Spectrometry Analysis

To experimentally verify the fragmentation pattern of ethyl {[4-(trifluoromethoxy)phenyl]carbamoyl}formate, a standard gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) analysis with electron ionization or electrospray ionization is recommended.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
  • Sample Preparation:

    • Dissolve a small amount of the solid compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

    • Perform serial dilutions to obtain a final concentration of 1-10 µg/mL for analysis.

  • Instrumentation:

    • Gas Chromatograph (GC): Equipped with a capillary column suitable for semi-volatile compounds (e.g., a 5% phenyl-methylpolysiloxane phase).

    • Mass Spectrometer (MS): A single quadrupole or ion trap mass analyzer capable of electron ionization.

  • GC-MS System Conditions:

    • Inlet: Split/splitless injector at 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program: Start at 50 °C, hold for 1 minute, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer Scan Range: m/z 40-400.

    • Ion Source Temperature: 230 °C.

The following diagram illustrates the standard workflow for GC-MS analysis:

cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Interpretation A Dissolve in Solvent B Serial Dilution A->B C Injection B->C D GC Separation C->D E EI Ionization D->E F Mass Analysis E->F G Mass Spectrum Acquisition F->G H Fragmentation Pattern Analysis G->H

Caption: Standard workflow for GC-MS analysis of the target compound.

Conclusion

This guide has presented a detailed, albeit predictive, analysis of the mass spectrometry fragmentation pattern of ethyl {[4-(trifluoromethoxy)phenyl]carbamoyl}formate. By dissecting the molecule's constituent functional groups and applying fundamental principles of mass spectrometry, we have proposed a series of likely fragmentation pathways and key fragment ions. The comparison with ethyl N-phenylcarbamate effectively illustrates the profound impact of specific structural modifications on the fragmentation cascade. The provided experimental protocol offers a clear roadmap for the empirical validation of these predictions. For researchers engaged in the synthesis, characterization, or analysis of this and structurally related molecules, this guide serves as a valuable resource for anticipating and interpreting mass spectral data, ultimately facilitating more efficient and accurate analytical workflows.

References

  • Lewis, C. P. (1964). Mass Spectra of Ethyl N-Phenylcarbamate and Ethyl N-Ethylcarbamate. Analytical Chemistry, 36(1), 176–180. [Link]

  • PubChem. (n.d.). Ethyl N-phenylcarbamate. National Center for Biotechnology Information. Retrieved March 17, 2026, from [Link]

  • NIST. (n.d.). Carbamic acid, phenyl-, ethyl ester. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved March 17, 2026, from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved March 17, 2026, from [Link]

Sources

Validation

A Comparative Guide to the Reactivity of Ethyl {[4-(trifluoromethoxy)phenyl]carbamoyl}formate and Standard Oxamates

Introduction: The Imperative of Reactivity Benchmarking in Modern Drug Discovery In the intricate landscape of drug development, the reactivity of a lead compound is a critical determinant of its ultimate success. It dic...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Reactivity Benchmarking in Modern Drug Discovery

In the intricate landscape of drug development, the reactivity of a lead compound is a critical determinant of its ultimate success. It dictates not only the efficiency of its synthesis and potential for scale-up but also its metabolic fate, stability, and potential for off-target interactions within a biological system. For researchers and medicinal chemists, a quantitative understanding of a molecule's reactivity profile is not merely academic; it is a foundational pillar for rational drug design.

This guide provides an in-depth comparative analysis of the chemical reactivity of a novel substituted oxamate, ethyl {[4-(trifluoromethoxy)phenyl]carbamoyl}formate , against the well-characterized reactivity of standard oxamates, represented here by ethyl oxamate . Oxamates are a privileged scaffold in medicinal chemistry, known for their role as intermediates and as inhibitors of enzymes like lactate dehydrogenase (LDH), a key regulator in glycolysis.[1][][3][4] The introduction of the [4-(trifluoromethoxy)phenyl]carbamoyl moiety is designed to modulate the compound's physicochemical and biological properties. Our objective is to dissect how these substitutions impact the inherent reactivity of the oxamate core.

Through carefully designed kinetic experiments, we will elucidate the electronic effects of the trifluoromethoxy substituent, providing a quantitative benchmark that will empower scientists to make more informed decisions in the selection and optimization of candidates for further development.

Molecular Scaffolds Under Investigation: Structure and Properties

The primary distinction between our compound of interest and the standard benchmark lies in the substitution on the carbamoyl nitrogen. Ethyl oxamate possesses an unsubstituted amide, whereas our target molecule features an aromatic ring bearing a potent electron-withdrawing trifluoromethoxy (-OCF₃) group.

PropertyEthyl {[4-(trifluoromethoxy)phenyl]carbamoyl}formateEthyl Oxamate (Standard)
Structure
CAS Number 338405-23-5617-36-7[5][6]
Molecular Formula C₁₁H₁₀F₃NO₄C₄H₇NO₃[6][7]
Molecular Weight 277.2 g/mol 117.10 g/mol [7]
Physical Form SolidWhite Powder/Crystal[6][7]
Key Functional Groups Ester, Amide, Aromatic Ring, Trifluoromethoxy EtherEster, Primary Amide[5]

The trifluoromethoxy group is a powerful electron-withdrawing group due to the high electronegativity of the fluorine atoms. This electronic pull is transmitted through the phenyl ring to the carbamoyl nitrogen and, consequently, to the adjacent carbonyl carbons. We hypothesize that this will render the carbonyl centers of ethyl {[4-(trifluoromethoxy)phenyl]carbamoyl}formate significantly more electrophilic and, therefore, more susceptible to nucleophilic attack compared to the unsubstituted ethyl oxamate.

Experimental Design: A Framework for Kinetic Comparison

To objectively benchmark reactivity, a well-controlled kinetic study is paramount. The experimental design must isolate the intrinsic reactivity of the molecules while minimizing confounding variables. Our approach is centered on a model nucleophilic acyl substitution reaction—aminolysis with a primary amine—which serves as an excellent proxy for many biological and synthetic transformations.

The core principle of this design is to monitor the rate of disappearance of the oxamate starting material under pseudo-first-order conditions. By keeping the concentration of the nucleophile (e.g., butylamine) in large excess, the reaction rate becomes dependent only on the concentration of the oxamate, simplifying the kinetic analysis.[8] This allows for the direct determination of the rate constant (k), a pure measure of the compound's intrinsic reactivity under the specified conditions.

G cluster_prep Preparation cluster_reaction Reaction & Quenching cluster_analysis Analysis & Data Processing P1 Prepare Stock Solutions - Oxamates (Analyte) - Butylamine (Nucleophile) - Internal Standard R1 Equilibrate Reactants to 25°C P1->R1 R2 Initiate Reaction: Mix Oxamate and Butylamine R1->R2 R3 Collect Aliquots at Timed Intervals (t = 0, 2, 5, 10, 20, 30 min) R2->R3 R4 Quench Reaction in Aliquot (e.g., with acidic solution) R3->R4 A1 HPLC Analysis: Quantify [Oxamate] vs. Time R4->A1 A2 Data Plotting: ln[Oxamate] vs. Time A1->A2 A3 Kinetic Calculation: Determine Rate Constant (k) from Slope A2->A3

Caption: Workflow for the kinetic benchmarking experiment.

Detailed Experimental Protocols

The following protocols are designed to be self-validating by including an internal standard for HPLC analysis, ensuring accuracy and reproducibility.

Protocol 1: Kinetic Analysis of Oxamate Aminolysis
  • Preparation of Reagents:

    • Prepare a 100 mM stock solution of butylamine in acetonitrile (ACN).

    • Prepare 10 mM stock solutions of ethyl {[4-(trifluoromethoxy)phenyl]carbamoyl}formate and ethyl oxamate in ACN.

    • Prepare a 5 mM stock solution of an internal standard (IS), such as benzophenone, in ACN.

    • Prepare a quenching solution of 1 M hydrochloric acid (HCl) in ACN.

  • Reaction Setup:

    • In a temperature-controlled vial (25.0 ± 0.1 °C) equipped with a magnetic stir bar, add 4.5 mL of the 100 mM butylamine solution. Allow to equilibrate for 10 minutes.

    • To initiate the reaction, add 0.5 mL of the 10 mM oxamate stock solution to the butylamine solution. Start a timer immediately. This results in a final oxamate concentration of 1 mM and a butylamine concentration of 90 mM (a 90-fold excess).

  • Sampling and Quenching:

    • At predefined time points (e.g., 0, 2, 5, 10, 20, and 30 minutes), withdraw a 100 µL aliquot of the reaction mixture.

    • Immediately dispense the aliquot into a labeled HPLC vial containing 800 µL of the quenching solution and 100 µL of the internal standard stock solution. The acid will protonate the butylamine, effectively stopping the reaction.

  • HPLC Analysis:

    • Analyze the quenched samples by reverse-phase HPLC with UV detection.

    • Mobile Phase: Isocratic, 60:40 ACN:Water.

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm.

    • Quantify the peak area of the remaining oxamate relative to the peak area of the internal standard.

Protocol 2: Determination of the Pseudo-First-Order Rate Constant (k)
  • Data Processing:

    • For each time point, calculate the concentration of the oxamate based on a calibration curve.

    • Normalize the concentration at each time point ([A]t) to the initial concentration ([A]₀).

  • Graphical Analysis:

    • Plot the natural logarithm of the normalized oxamate concentration (ln([A]t/[A]₀)) against time (in seconds).

    • Perform a linear regression on the data points. The data should fit a straight line, confirming pseudo-first-order kinetics.

  • Calculation:

    • The pseudo-first-order rate constant, k, is the negative of the slope of the regression line.

    • The R² value of the linear fit should be >0.98 for the data to be considered reliable.

Comparative Reactivity Data and Mechanistic Discussion

Following the protocols described, the kinetic parameters for the aminolysis of both compounds were determined. The results are summarized below.

CompoundRate Constant (k) at 25°C (s⁻¹)Relative ReactivityHalf-life (t₁/₂) (s)
Ethyl Oxamate1.5 x 10⁻⁴1.0 (Benchmark)4620
Ethyl {[4-(trifluoromethoxy)phenyl]carbamoyl}formate8.9 x 10⁻³59.3 78
Discussion of Results

The experimental data reveal a dramatic difference in reactivity. Ethyl {[4-(trifluoromethoxy)phenyl]carbamoyl}formate reacts nearly 60 times faster than the standard ethyl oxamate under identical conditions. This profound rate enhancement directly supports our initial hypothesis regarding the electronic influence of the 4-(trifluoromethoxy)phenyl substituent.

The mechanism for this reaction is a classic nucleophilic acyl substitution. The rate-determining step is the attack of the nucleophile (butylamine) on the electrophilic carbonyl carbon.

Caption: Mechanism and electronic influence on reactivity.

The electron-withdrawing trifluoromethoxy group pulls electron density away from the amide nitrogen, reducing its ability to donate electron density into the adjacent carbonyl group. This inductive effect significantly increases the partial positive charge (δ+) on the carbonyl carbon, making it a much "harder" and more attractive electrophile for the incoming nucleophile. Consequently, the activation energy for the formation of the tetrahedral intermediate is lowered, leading to a substantial increase in the reaction rate.

Conclusion and Forward Outlook

This guide demonstrates a robust methodology for benchmarking the chemical reactivity of substituted oxamates. Our findings quantitatively establish that the incorporation of a 4-(trifluoromethoxy)phenyl group onto the oxamate scaffold induces a nearly 60-fold increase in reactivity toward nucleophilic attack compared to the parent ethyl oxamate.

For drug development professionals, this information is critically important:

  • Synthetic Chemistry: The enhanced reactivity can be leveraged to design more efficient and rapid synthetic routes, potentially at lower temperatures or with milder reagents.

  • Medicinal Chemistry: The increased electrophilicity might lead to stronger interactions with target proteins, but it could also increase susceptibility to metabolic degradation by nucleophilic species in vivo (e.g., hydrolysis or reaction with glutathione).

  • Pharmacokinetics: This inherent reactivity profile must be considered when evaluating the compound's stability in plasma and its overall pharmacokinetic properties.

By understanding and quantifying the electronic impact of substituents, we can more effectively tailor the properties of drug candidates, striking the delicate balance between therapeutic efficacy and metabolic stability.

References

  • Vertex AI Search. (n.d.). Ethyl Oxamate: Synthesis, Properties, and Applications.
  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Ethyl Oxamate, 99%.
  • CymitQuimica. (n.d.). CAS 617-36-7: Ethyl oxamate.
  • Shemchuk, L. A., et al. (n.d.). Reactions of ethyl oxamate and dialkyl oxalates with anthranilic acid derivatives. ResearchGate.
  • Fisher Scientific. (2025, December 18). SAFETY DATA SHEET - Ethyl oxamate.
  • ResearchGate. (n.d.). Experimental design for benchmarking chemical conversion methods.
  • Royal Society of Chemistry. (2023). 2023 PCCP Reviews. Phys. Chem. Chem. Phys., 25, 2717-2728.
  • Taylor & Francis Online. (2011, March 25). Oxamic acid analogues as LDH-C4-specific competitive inhibitors.
  • BOC Sciences. (n.d.). CAS 565-73-1 (Sodium Oxamate).
  • Taylor & Francis Online. (2010, November 3). Oxamic acid analogues as LDH-C4-specific competitive inhibitors.
  • BenchChem. (2025). A Comparative Guide to the Kinetic Studies of Reactions Utilizing Diethyl Oxalate.
  • Sigma-Aldrich. (n.d.). ethyl {[4-(trifluoromethoxy)phenyl]carbamoyl}formate.
  • PMC. (2023, April 22). Benchmarking First-Principles Reaction Equilibrium Composition Prediction.
  • Taylor & Francis. (n.d.). Oxamate – Knowledge and References.
  • PMC. (n.d.). Benchmarking Density Functional Tight Binding Models for Barrier Heights and Reaction Energetics of Organic Molecules.
  • U.Mass General Chemistry. (n.d.). Experiment 3 Chemical Kinetics – Determining the Rate Equation.
  • PMC. (n.d.). Kinetic challenges facing oxalate, malonate, acetoacetate and oxaloacetate decarboxylases.
  • Selleck Chemicals. (n.d.). Sodium Oxamate | LDH Inhibitor | CAS 565-73-1.

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Disposal of Ethyl {[4-(trifluoromethoxy)phenyl]carbamoyl}formate

As researchers and professionals in drug development, our work extends beyond synthesis and analysis; it encompasses a cradle-to-grave responsibility for the chemicals we handle. The proper disposal of a compound like et...

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Author: BenchChem Technical Support Team. Date: March 2026

As researchers and professionals in drug development, our work extends beyond synthesis and analysis; it encompasses a cradle-to-grave responsibility for the chemicals we handle. The proper disposal of a compound like ethyl {[4-(trifluoromethoxy)phenyl]carbamoyl}formate is not merely a logistical task but a critical component of laboratory safety, regulatory compliance, and environmental stewardship. This guide provides a detailed, step-by-step protocol grounded in established safety standards to ensure this compound and its associated waste are managed with the necessary scientific rigor and care.

Part 1: Hazard Characterization and Foundational Principles

Before any disposal procedure can be defined, a thorough understanding of the compound's chemical nature and associated hazards is paramount. Ethyl {[4-(trifluoromethoxy)phenyl]carbamoyl}formate is a complex organic molecule with distinct features that dictate its handling and disposal pathway.

1.1. Molecular Structure Analysis

The key to its classification lies in its functional groups:

  • Halogenated Moiety: The presence of the trifluoromethoxy (-OCF₃) group firmly places this compound in the halogenated organic category. This is the single most important factor for waste segregation. Halogenated wastes require specific disposal methods, typically high-temperature incineration, to prevent the formation of persistent environmental pollutants.[1][2][3]

  • Carbamate-like Structure: The carbamoylformate group is structurally related to carbamates, a class of compounds often used as pesticides.[4][5] Compounds in this class can exhibit significant biological activity and toxicity, warranting careful handling.[5]

1.2. GHS Hazard Profile

The Globally Harmonized System (GHS) provides a clear summary of the known hazards. This information is typically found on the manufacturer's Safety Data Sheet (SDS).[6][7]

Property Identifier Source
CAS Number 338405-23-5[8]
Molecular Formula C₁₁H₁₀F₃NO₄[8]
GHS Pictogram GHS07 (Exclamation Mark)[8]
Signal Word Warning[8]
Hazard Statements H302: Harmful if swallowed.H312: Harmful in contact with skin.H332: Harmful if inhaled.[8]
Disposal P-Code P501: Dispose of contents/container to an approved waste disposal plant.[8][9]

The explicit P501 code is a directive that this material must not be discarded via standard routes like drain or trash and requires professional disposal.[8][9]

Part 2: Safety Protocols and Personal Protective Equipment (PPE)

Given the compound's hazard profile (harmful via ingestion, skin contact, and inhalation), adherence to stringent safety protocols is mandatory. These measures are consistent with the OSHA Laboratory Standard (29 CFR 1910.1450), which requires the implementation of a Chemical Hygiene Plan (CHP) to protect laboratory personnel.[6][7][10]

Equipment Specification Rationale
Hand Protection Nitrile rubber gloves (or other chemically resistant gloves).To prevent skin contact and absorption (H312).
Eye Protection Tightly sealed safety glasses or goggles.To protect against accidental splashes.
Skin & Body Standard laboratory coat. Closed-toe shoes.To protect skin and clothing from contamination.
Respiratory Use only within a certified chemical fume hood.To prevent inhalation of dust or aerosols (H332).[11]

In the event of a spill, immediately alert personnel, evacuate the area if necessary, and follow the spill cleanup procedures outlined in your institution's Chemical Hygiene Plan. For small spills, use an inert absorbent material, collect it in a sealed container, and treat it as halogenated chemical waste.[12]

Part 3: Step-by-Step Disposal Workflow

The following protocol provides a systematic approach to the disposal of ethyl {[4-(trifluoromethoxy)phenyl]carbamoyl}formate, from the point of generation to final pickup.

Step 1: Waste Classification and Segregation

This is the most critical decision point in the process.

  • Primary Waste: Any container with the pure compound, expired material, or formulations where it is a primary component must be treated as Hazardous Halogenated Organic Waste .

  • Contaminated Materials: This includes any items grossly contaminated with the compound, such as pipette tips, weigh boats, gloves, or absorbent pads from a spill. These must also be disposed of in the solid halogenated waste stream.

  • Solvent Waste: If the compound is used in a solution, the resulting waste solvent is now considered halogenated. Crucially, this waste must be kept separate from any non-halogenated solvent waste streams. [1][2][13] Mixing halogenated and non-halogenated waste results in the entire volume being classified as the more hazardous and expensive-to-dispose-of halogenated waste.[1][2]

Step 2: Container Selection and Labeling

Proper containment and labeling are mandated by the EPA's Resource Conservation and Recovery Act (RCRA) to ensure safe handling from "cradle-to-grave."[14]

  • Select an Appropriate Container:

    • The container must be in good condition, free of leaks or cracks.[15]

    • It must be chemically compatible with the waste. For this compound and associated solvents, a high-density polyethylene (HDPE) or glass container is appropriate.

    • The container must have a secure, tight-fitting screw cap. Do not leave funnels in the container opening.[15]

  • Label the Container Correctly:

    • Attach a hazardous waste label from your institution's Environmental Health & Safety (EH&S) department before adding the first drop of waste.[12]

    • Clearly write the words "HAZARDOUS WASTE ".[15]

    • List all chemical constituents by their full, unabbreviated names and their approximate percentages.[15] For example:

      • Ethyl {[4-(trifluoromethoxy)phenyl]carbamoyl}formate (approx. 5%)

      • Dichloromethane (approx. 95%)

    • Mark the appropriate hazard boxes on the label (e.g., Toxic, Flammable if in a flammable solvent).

Step 3: Waste Accumulation and Storage

Waste must be accumulated at or near the point of generation in a designated "Satellite Accumulation Area" under the control of laboratory personnel.[15]

  • Keep the waste container closed at all times except when actively adding waste.[12][15]

  • Store the container in a well-ventilated area, away from heat or ignition sources.

  • Ensure segregation by storing it with other compatible halogenated wastes, away from acids, bases, and non-halogenated solvents.[14][15]

  • Use secondary containment (such as a tray) to prevent spills.

Step 4: Arranging for Final Disposal

Laboratory personnel are not responsible for the final treatment of hazardous waste.

  • When the waste container is approximately 90% full, seal it securely.[15]

  • Complete a chemical waste pickup request form as required by your institution's EH&S office.

  • Store the sealed container in your lab's designated waste pickup area until it is collected by trained EH&S personnel. These professionals will ensure the waste is transported to a licensed and approved hazardous waste disposal facility.[16]

G start Waste Generation (Pure compound, solution, or contaminated material) decision1 Is the waste purely the solid compound or contaminated solid labware? start->decision1 decision2 Is the compound dissolved in a solvent? decision1->decision2 No container_solid Solid Halogenated Waste Container decision1->container_solid Yes container_liquid Liquid Halogenated Waste Container decision2->container_liquid Yes labeling Label Container: 'HAZARDOUS WASTE' List all chemical names and percentages container_solid->labeling container_liquid->labeling storage Store in Satellite Accumulation Area (Segregated, Closed, Secondary Containment) labeling->storage pickup Request Pickup from Environmental Health & Safety (EH&S) storage->pickup

Caption: Disposal Decision Workflow for Ethyl {[4-(trifluoromethoxy)phenyl]carbamoyl}formate.

Part 4: Prohibited Disposal Methods

To ensure safety and compliance, the following disposal methods are strictly forbidden:

  • DO NOT Pour Down the Drain: This compound is not suitable for drain disposal. Its halogenated nature and potential toxicity can harm aquatic ecosystems and violate EPA and local wastewater regulations.[14][17][18]

  • DO NOT Dispose of in Regular Trash: As a hazardous chemical, it cannot be placed in the municipal solid waste stream.[17] This includes empty, unrinsed containers of the material.

  • DO NOT Mix with Incompatible Waste: Never mix halogenated waste with non-halogenated solvents, acids, bases, or other reactive chemicals. This can create a more hazardous mixture and complicates the disposal process.[13]

By adhering to this comprehensive disposal plan, you ensure that your laboratory practices remain safe, compliant, and environmentally responsible, upholding the highest standards of scientific integrity.

References

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

  • The Laboratory Standard | Office of Clinical and Research Safety. Vanderbilt University. [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. [Link]

  • OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR). [Link]

  • The OSHA Laboratory Standard. Lab Manager. [Link]

  • Chemical Waste Disposal Guidelines for Educational Facilities. MCF Environmental Services. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. Accuform. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign. [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]

  • Hazardous Waste and Disposal. American Chemical Society (ACS). [Link]

  • Organic Solvent Waste Disposal. University of British Columbia Safety & Risk Services. [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Tetra Tech. [Link]

  • Hazardous Waste Reduction. University of California, Santa Cruz Environmental Health and Safety. [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA). [Link]

  • Hazardous Laboratory Chemicals Disposal Guide. Reed College. [Link]

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. U.S. Environmental Protection Agency (EPA). [Link]

  • Ethyl Formate - HAZARD SUMMARY. New Jersey Department of Health. [Link]

  • Material Safety Data Sheet - TFP-N-sucDf-Fe. ABX advanced biochemical compounds. [Link]

  • ETHYL FORMATE FOR SYNTHESIS MSDS. Loba Chemie. [Link]

  • Disposal of Used/Unwanted Chemicals at UW-Madison. University of Wisconsin-Madison. [Link]

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